Guaiacol-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGVFZTZFXWLCP-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O)OC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Guaiacol-d4: A Technical Guide to its Application as an Internal Standard in Quantitative Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Guaiacol-d4 (2-Methoxyphenol-d4) in research, focusing on its role as an internal standard in quantitative analysis. Deuterium-labeled compounds, such as this compound, are essential tools in mass spectrometry-based methods for ensuring the accuracy and reliability of analytical data.
Core Application: Internal Standard in Quantitative Mass Spectrometry
This compound is the deuterium-labeled analogue of guaiacol. In analytical chemistry, particularly in chromatography coupled with mass spectrometry (GC-MS and LC-MS), stable isotope-labeled compounds are the gold standard for internal standards. This is because they share nearly identical chemical and physical properties with their unlabeled counterparts, including extraction efficiency, ionization response, and chromatographic retention time. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.
The primary function of this compound is to correct for variations that can occur during sample preparation and analysis. By adding a known amount of this compound to a sample at the beginning of the workflow, any loss of the target analyte (guaiacol) during extraction, derivatization, or injection will be mirrored by a proportional loss of the internal standard. Similarly, any fluctuations in the instrument's performance, such as variations in ionization efficiency, will affect both the analyte and the internal standard equally. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, leading to more accurate and precise results.
Experimental Protocol: Quantification of Guaiacol in Wine using SPME-GC-MS with a Deuterated Internal Standard
This section details a validated method for the quantification of guaiacol in wine, a process relevant to the analysis of "smoke taint" in viticulture. This protocol utilizes a deuterated form of guaiacol as an internal standard.[1]
Sample Preparation and Extraction
-
Sample Preparation : In a 20 mL headspace vial, combine 1.5 g of NaCl with 5 mL of a 10% ethanol solution to create a "model wine" sample. For actual wine samples, 5 mL of the wine would be used.
-
Internal Standard Spiking : Spike the sample with a deuterated guaiacol internal standard to a final concentration of 20 ng/L.
-
Solid-Phase Microextraction (SPME) :
-
Fiber : Use a Divinylbenzene/Carbon Wide Range/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber.
-
Incubation : Incubate the sample at 60°C for 5 minutes.
-
Extraction : Expose the SPME fiber to the headspace of the vial for 20 minutes at 60°C to extract the volatile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Injection : The SPME fiber is directly injected into the GC inlet.
-
Injection Mode : Splitless
-
Injection Temperature : 250°C
-
Desorption Time : 5 minutes
-
-
Gas Chromatography :
-
Column : SH-Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas : Helium
-
Oven Temperature Program :
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp 1: 5°C/minute to 100°C.
-
Ramp 2: 20°C/minute to 280°C, hold for 5 minutes.
-
-
-
Mass Spectrometry :
-
Ionization Mode : Electron Ionization (EI)
-
Acquisition Mode : Multiple Reaction Monitoring (MRM)
-
Interface Temperature : 280°C
-
Ion Source Temperature : 200°C
-
Data Presentation
The use of a deuterated internal standard allows for the creation of a reliable calibration curve for the accurate quantification of guaiacol. The following table summarizes the key quantitative parameters from a study using this methodology.[1]
| Analyte | Internal Standard | MRM Transition (Quantifier) | MRM Transition (Qualifier) | Calibration Curve R² | Limit of Detection (LOD) |
| Guaiacol | d3-Guaiacol | 124.0 > 109.0 | 124.0 > 81.0 | 0.99 | 0.05 ng/L |
| 4-Methylguaiacol | d3-Guaiacol | 138.0 > 123.0 | 138.0 > 95.1 | 0.99 | 0.5 ng/L |
Table 1: Quantitative parameters for the analysis of guaiacol and 4-methylguaiacol using a deuterated guaiacol internal standard.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the quantitative analysis of guaiacol in wine using SPME-GC-MS with a deuterated internal standard.
Signaling Pathway Context: The Role of Unlabeled Guaiacol
While this compound's primary role is as an analytical standard, it is important to understand the biological context of its unlabeled counterpart, guaiacol. Guaiacol has been shown to possess anti-inflammatory properties. Research indicates that it can inhibit the expression of cyclooxygenase-2 (COX-2) and the activation of Nuclear Factor-kappa B (NF-κB) stimulated by lipopolysaccharide (LPS).
The following diagram illustrates the simplified inhibitory effect of guaiacol on the NF-κB signaling pathway.
References
Deuterium-labeled Guaiacol synthesis methods
An in-depth technical guide to the synthesis of deuterium-labeled guaiacol, prepared for researchers, scientists, and drug development professionals.
Introduction
Guaiacol (2-methoxyphenol) is a fundamental phenolic compound widely used as a precursor in the synthesis of pharmaceuticals, flavorants like vanillin and eugenol, and as an antioxidant. Deuterium-labeled guaiacol isotopologues are invaluable tools in various scientific disciplines. They serve as internal standards for quantitative analysis by mass spectrometry (GC-MS or LC-MS), enabling precise measurement in complex biological matrices. Furthermore, their use in metabolic studies helps elucidate the biotransformation pathways of guaiacol-containing drugs and xenobiotics by leveraging the kinetic isotope effect, which can alter metabolic rates and provide insights into reaction mechanisms.
This guide provides detailed experimental protocols for the synthesis of two key deuterated guaiacol species: guaiacol-d₃, labeled on the methoxy group, and ring-deuterated guaiacol, focusing on methods that are reproducible and scalable in a laboratory setting.
Method 1: Synthesis of Guaiacol-d₃ (2-(methoxy-d₃)-phenol)
The most direct strategy for synthesizing guaiacol-d₃ is through the O-methylation of catechol (1,2-dihydroxybenzene) using a deuterated methylating agent. This Williamson ether synthesis approach is highly efficient and provides excellent isotopic purity. Iodomethane-d₃ (CD₃I) is a common and effective reagent for this transformation.
Experimental Workflow
The synthesis follows a straightforward single-step procedure involving the reaction of catechol with iodomethane-d₃ in the presence of a weak base, such as potassium carbonate, which acts as a proton scavenger.
Caption: Workflow for the synthesis of Guaiacol-d₃ via deuteromethylation of catechol.
Detailed Experimental Protocol
This protocol is adapted from a similar procedure for the methylation of 4-tert-butyl catechol.[1]
-
Reagents and Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add catechol (2.00 g, 18.16 mmol) and anhydrous potassium carbonate (K₂CO₃, 5.02 g, 36.32 mmol, 2.0 equivalents).
-
Add 50 mL of anhydrous acetone to the flask to form a suspension.
-
-
Reaction:
-
To the stirring suspension, add iodomethane-d₃ (CD₃I, 1.35 mL, 21.79 mmol, 1.2 equivalents) dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.
-
-
Work-up and Purification:
-
After the reaction is complete, filter the suspension through a pad of Celite to remove the potassium carbonate and other inorganic salts.
-
Wash the filter cake with an additional 20 mL of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane to 95:5 hexane:ethyl acetate).
-
Combine the fractions containing the desired product (visualized by TLC) and evaporate the solvent to yield pure guaiacol-d₃ as a colorless to pale yellow oil.
-
Method 2: Synthesis of Ring-Deuterated Guaiacol
Ring deuteration of guaiacol can be achieved through a heterogeneous catalytic hydrogen-deuterium (H-D) exchange reaction. This method utilizes a platinum-on-carbon (Pt/C) catalyst with deuterium oxide (D₂O) as the deuterium source. The reaction is highly effective for electron-rich aromatic systems like phenols and selectively exchanges the aromatic protons and the phenolic proton without affecting the methoxy group.[2]
Experimental Workflow
The process involves heating guaiacol with the catalyst in D₂O under a hydrogen atmosphere, which facilitates the catalytic cycle.
Caption: Workflow for the synthesis of ring-deuterated guaiacol via catalytic H-D exchange.
Detailed Experimental Protocol
This protocol is based on established procedures for the catalytic deuteration of phenols.
-
Reagents and Setup:
-
In a high-pressure autoclave or a thick-walled glass pressure vessel equipped with a magnetic stir bar, add guaiacol (1.0 g, 8.06 mmol).
-
Add 5% Platinum on activated carbon (Pt/C, 100 mg, 10% w/w).
-
Add deuterium oxide (D₂O, 20 mL).
-
Seal the vessel securely.
-
-
Reaction:
-
Purge the autoclave with hydrogen (H₂) gas three times to remove air.
-
Pressurize the vessel with H₂ gas to approximately 1 atm. The hydrogen atmosphere is reported to facilitate and maintain the catalyst's activity.
-
Place the autoclave in a heating mantle or oil bath and heat to 120°C with vigorous stirring.
-
Maintain the reaction at this temperature for 12-24 hours. The extent of deuteration can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by ¹H NMR or mass spectrometry.
-
-
Work-up and Purification:
-
Cool the reaction vessel to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood.
-
Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Wash the Celite pad with a small amount of diethyl ether or ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash them with brine (1 x 20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the ring-deuterated guaiacol.
-
Further purification, if necessary, can be performed via column chromatography, although the crude product is often of high purity. The degree of deuteration should be determined by ¹H NMR spectroscopy (by observing the reduction in the integral of aromatic signals relative to the methoxy signal) and confirmed by mass spectrometry.
-
Data Summary and Comparison
The selection of a synthetic method depends on the desired labeling pattern, required isotopic purity, and available starting materials. The following table summarizes the key quantitative parameters for the described methods.
| Feature | Method 1: Methoxy-d₃ Labeling | Method 2: Ring Deuteration |
| Labeled Position | Methoxy Group (-OCD₃) | Aromatic Ring & Phenolic -OD |
| Key Deuterated Reagent | Iodomethane-d₃ (CD₃I) | Deuterium Oxide (D₂O) |
| Catalyst | None (Base-mediated) | 5% Platinum on Carbon (Pt/C) |
| Typical Chemical Yield | >85% (Estimated) | >90% (Generally high for H-D exchange) |
| Isotopic Purity (%D) | >98% (Dependent on CD₃I purity) | >95% (For exchangeable positions) |
| Selectivity | Highly selective for the methoxy group | Selective for aromatic C-H and phenolic O-H bonds; the methoxy C-H bonds are unaffected.[2] |
| Primary Reference | Adapted from[1] | Based on principles from[2] |
References
Guaiacol-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Guaiacol-d4, a deuterated form of the naturally occurring phenolic compound Guaiacol. This document details its chemical properties, offers insights into its synthesis, and presents experimental protocols for investigating its biological activities, particularly its role in modulating inflammatory pathways.
Core Data Presentation
Quantitative data for this compound and its unlabeled counterpart are summarized in the table below for easy reference and comparison.
| Property | This compound | Guaiacol |
| CAS Number | 7329-52-4[1] | 90-05-1[1] |
| Molecular Formula | C₇H₄D₄O₂ | C₇H₈O₂ |
| Molecular Weight | 128.16 g/mol [1] | 124.14 g/mol [2][3] |
| Appearance | - | Colorless to amber crystals or liquid |
| Boiling Point | - | 207.5 ± 29.0 °C at 760 mmHg[3] |
| Melting Point | - | 26-29 °C[3] |
Synthesis and Analysis
Synthesis of this compound:
Quantitative Analysis using Gas Chromatography-Mass Spectrometry (GC-MS):
This compound is frequently utilized as an internal standard for the quantitative analysis of Guaiacol and related phenolic compounds in various matrices.[1] A detailed protocol for such an analysis is outlined below.
Experimental Protocol: Quantitative Analysis of Guaiacol using this compound as an Internal Standard by GC-MS
-
Sample Preparation:
-
For solid samples (e.g., cork stoppers), pressurized fluid extraction (PFE) can be employed.[6]
-
For liquid samples, a liquid-liquid extraction with a suitable organic solvent like hexane may be performed.[7]
-
Spike a known amount of this compound internal standard into the sample prior to extraction.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column, such as a DB-WAX or equivalent, should be used.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initiate at 50 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
-
Ions to Monitor:
-
Guaiacol: m/z 124 (molecular ion), 109, 81.
-
This compound: m/z 132 (molecular ion), 114, 84.
-
-
-
-
Quantification:
-
Construct a calibration curve by analyzing a series of standards containing known concentrations of Guaiacol and a fixed concentration of this compound.
-
Plot the ratio of the peak area of the analyte (Guaiacol) to the peak area of the internal standard (this compound) against the concentration of the analyte.
-
Determine the concentration of Guaiacol in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Biological Activity: Inhibition of Inflammatory Pathways
Guaiacol has been shown to inhibit the lipopolysaccharide (LPS)-induced expression of cyclooxygenase-2 (COX-2) and the activation of nuclear factor-kappa B (NF-κB) in macrophage cell lines such as RAW 264.7.[1][3] These findings suggest that Guaiacol possesses anti-inflammatory properties.
Signaling Pathway of LPS-Induced NF-κB Activation and COX-2 Expression
Caption: LPS-induced NF-κB signaling pathway and its inhibition by Guaiacol.
Experimental Protocol: Inhibition of LPS-Induced NF-κB Activation and COX-2 Expression in RAW 264.7 Macrophages
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Guaiacol for 1-2 hours.[8][9]
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time points (e.g., 30 minutes for NF-κB translocation, 24 hours for COX-2 expression).[8][10]
-
-
Analysis of NF-κB Activation (Nuclear Translocation):
-
Immunofluorescence:
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% bovine serum albumin (BSA).
-
Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope. In unstimulated cells, p65 will be in the cytoplasm, while in LPS-stimulated cells, it will translocate to the nucleus.
-
-
Western Blot of Nuclear and Cytoplasmic Fractions:
-
Fractionate the cells to separate nuclear and cytoplasmic extracts.
-
Perform Western blot analysis on both fractions using an antibody against NF-κB p65. Lamin B and β-actin can be used as nuclear and cytoplasmic loading controls, respectively.[10]
-
-
-
Analysis of COX-2 Expression (Western Blot):
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE on a 10% polyacrylamide gel.[11]
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against COX-2 overnight at 4°C.[11]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use β-actin or GAPDH as a loading control to normalize the COX-2 protein levels.
-
Experimental Workflow Diagram
Caption: Workflow for investigating Guaiacol's effect on NF-κB and COX-2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Guaiacol | CAS#:90-05-1 | Chemsrc [chemsrc.com]
- 4. Guaiacol - Wikipedia [en.wikipedia.org]
- 5. Guaiacol: Preparation, applications and toxicity_Chemicalbook [chemicalbook.com]
- 6. Determination of 2,4,6-trichloroanisole and guaiacol in cork stoppers by pressurised fluid extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ncasi.org [ncasi.org]
- 8. researchgate.net [researchgate.net]
- 9. Lupeol inhibits LPS-induced NF-kappa B signaling in intestinal epithelial cells and macrophages, and attenuates acute and chronic murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Attenuation of Lipopolysaccharide-Induced Inflammatory Responses through Inhibition of the NF-κB Pathway and the Increased NRF2 Level by a Flavonol-Enriched n-Butanol Fraction from Uvaria alba - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
In-Depth Technical Guide to Guaiacol-d4: Physical, Chemical, and Biological Properties for the Research Professional
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Guaiacol-d4 (2-Methoxyphenol-d4), a deuterated analog of the naturally occurring compound Guaiacol. This document is intended to serve as a valuable resource for researchers in various fields, including pharmacology, drug metabolism, and analytical chemistry.
Core Physical and Chemical Properties
This compound is a stable, isotopically labeled form of Guaiacol, where four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in mass spectrometry-based studies, often used as an internal standard for the quantification of Guaiacol in complex biological matrices. The physical and chemical properties of this compound are largely comparable to its non-deuterated parent compound.
Table 1: Physical and Chemical Properties of this compound and Guaiacol
| Property | This compound | Guaiacol (Parent Compound) |
| Molecular Formula | C₇H₄D₄O₂ | C₇H₈O₂ |
| Molecular Weight | 128.16 g/mol | 124.14 g/mol [1] |
| CAS Number | 7329-52-4 | 90-05-1 |
| Appearance | Colorless to pale yellow liquid or crystalline solid | Colorless to amber crystals or liquid[1] |
| Melting Point | 26-29 °C (lit.) | 26-29 °C (lit.)[1] |
| Boiling Point | 205 °C (lit.) | 205 °C (lit.)[1] |
| Density | ~1.13 g/mL at 25 °C | 1.129 g/cm³ (solid)[1] |
| Solubility | Soluble in ethanol, DMSO, and dimethylformamide. | Miscible with alcohol, chloroform, ether, oils, and glacial acetic acid. Slightly soluble in water and petroleum ether. Soluble in aqueous sodium hydroxide.[2] |
Experimental Protocols
Synthesis of this compound
A common method for the deuteration of phenols involves acid-catalyzed hydrogen-deuterium exchange. A general procedure is outlined below:
Materials:
-
Guaiacol
-
Deuterated acid catalyst (e.g., deuterated sulfuric acid, Amberlyst 15 in D₂O)
-
Deuterium oxide (D₂O)
-
Anhydrous sodium sulfate
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
Dissolve Guaiacol in an excess of deuterium oxide.
-
Add a catalytic amount of a deuterated acid.
-
Heat the mixture under reflux for a specified period to facilitate the H/D exchange on the aromatic ring. The reaction progress can be monitored by ¹H NMR by observing the disappearance of the aromatic proton signals.
-
After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the deuterated product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
Purification of this compound
The crude this compound can be purified using standard laboratory techniques.
Materials:
-
Crude this compound
-
Silica gel for column chromatography
-
Eluent system (e.g., a mixture of hexane and ethyl acetate)
Procedure:
-
Prepare a silica gel column using the chosen eluent system.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Analytical Methods
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d6).
-
Transfer the solution to a clean and dry 5 mm NMR tube.
-
If necessary, filter the solution to remove any particulate matter.
Analysis:
-
Acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum of this compound will show a significant reduction or absence of signals in the aromatic region compared to the parent compound, confirming deuteration. The methoxy and hydroxyl proton signals should remain.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent compatible with the ionization source (e.g., methanol or acetonitrile).
-
For quantitative analysis, a calibration curve should be prepared using known concentrations of a non-deuterated Guaiacol standard. This compound is typically used as an internal standard.
Analysis:
-
The mass spectrum of this compound will show a molecular ion peak at m/z 128.16, which is 4 mass units higher than that of non-deuterated Guaiacol (m/z 124.14), confirming the incorporation of four deuterium atoms.
Sample Preparation:
-
Neat Liquid: Place a small drop of liquid this compound between two salt plates (e.g., KBr or NaCl) to form a thin film.
-
Solid (KBr pellet): Grind a small amount of solid this compound with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
Analysis:
-
The IR spectrum of this compound will exhibit characteristic C-D stretching vibrations, which are at a lower frequency than C-H stretching vibrations. The other functional group vibrations (O-H, C-O, etc.) will be similar to those of the parent compound.
Biological Activity and Signaling Pathways
Guaiacol and its derivatives have been shown to possess anti-inflammatory and antioxidant properties.[3] The primary mechanisms of action involve the inhibition of the NF-κB and COX-2 signaling pathways.
Inhibition of the NF-κB Signaling Pathway
Guaiacol has been demonstrated to suppress osteoclastogenesis by inhibiting the RANKL-induced activation of the NF-κB pathway.[4][5] This inhibition is achieved by blocking the interaction of RANK with TRAF6 and C-Src.[4][5]
Inhibition of the COX-2 Signaling Pathway
Guaiacol also exhibits anti-inflammatory effects by inhibiting the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[3][6] This inhibition is linked to the suppression of NF-κB activation, as NF-κB is a key transcription factor for the COX-2 gene.
Applications in Research
This compound serves as a critical tool for a variety of research applications:
-
Pharmacokinetic Studies: As an internal standard in LC-MS or GC-MS methods to accurately quantify the absorption, distribution, metabolism, and excretion (ADME) of Guaiacol.
-
Metabolite Identification: To aid in the identification of Guaiacol metabolites by distinguishing them from endogenous compounds in biological samples.
-
Mechanism of Action Studies: To trace the metabolic fate of Guaiacol in cellular and in vivo models to further elucidate its biological mechanisms.
-
Environmental Analysis: As a standard for the quantification of Guaiacol in environmental samples, such as water and soil.
Conclusion
This compound is an essential analytical tool for researchers studying the pharmacology, metabolism, and environmental fate of Guaiacol. Its stable isotopic label allows for precise and accurate quantification in complex matrices. The understanding of its biological activities, particularly the inhibition of the NF-κB and COX-2 pathways, opens avenues for further investigation into its therapeutic potential. This technical guide provides a foundational understanding of this compound's properties and methodologies to support and advance research in these critical areas.
References
- 1. Multiple isotopic labels for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Re-evaluation of cyclooxygenase-2-inhibiting activity of vanillin and guaiacol in macrophages stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guaiacol suppresses osteoclastogenesis by blocking interactions of RANK with TRAF6 and C-Src and inhibiting NF-κB, MAPK and AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guaiacol suppresses osteoclastogenesis by blocking interactions of RANK with TRAF6 and C‐Src and inhibiting NF‐κB, MAPK and AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Guaiacol-d4: A Technical Guide to Stability and Storage
For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of isotopically labeled compounds like Guaiacol-d4 is paramount to ensure experimental integrity and the quality of research outcomes. This guide provides an in-depth overview of the stability profile of this compound, recommendations for its storage, and proposed methodologies for stability assessment.
Core Stability Profile
This compound, the deuterated form of Guaiacol, is a stable, non-radioactive isotope-labeled compound.[1] Its chemical stability is primarily influenced by the same environmental factors as its non-deuterated counterpart: temperature, light, humidity, and atmospheric oxygen.[1][2] The phenolic hydroxyl group in this compound is susceptible to oxidation, which can be catalyzed by light and air exposure, potentially leading to discoloration and the formation of degradation products like quinone-like compounds.[2]
While specific long-term stability studies on this compound are not extensively published, the general principles for handling deuterated compounds and the known properties of Guaiacol provide a strong basis for stability management.[1][2] Deuteration is known to potentially affect the pharmacokinetic and metabolic profiles of drugs but does not fundamentally alter the core chemical stability with regard to environmental factors.[3]
Quantitative Data Summary
There is a lack of publicly available quantitative stability data for this compound. However, based on the guidelines for deuterated compounds and the parent compound, the following table summarizes the recommended storage and handling conditions to ensure its long-term stability.[1][2][4]
| Parameter | Recommendation | Rationale |
| Temperature | ||
| Long-Term Storage (Solid) | -20°C to 8°C | To minimize the rate of potential degradation reactions.[1][4] |
| Long-Term Storage (In Solution) | -20°C or below | To prevent degradation, especially for volatile compounds.[4] |
| Short-Term Storage | 2°C to 8°C (Refrigerated) | For routine use to maintain stability.[4] |
| Light Exposure | Store in amber or opaque containers | Guaiacol is known to darken upon exposure to light, indicating photodegradation.[1][2] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation of the phenolic hydroxyl group.[5] |
| Humidity | Store in a dry environment with tightly sealed containers | To prevent moisture absorption, which can hydrolyze the compound or facilitate degradation.[1][4] |
| pH (in solution) | Avoid strongly basic or acidic conditions | Phenols can react with strong bases and acids.[6] |
| Container Type | Well-sealed, airtight glass or metal containers | To prevent evaporation, contamination, and exposure to air and moisture.[2][4] |
Experimental Protocols
Proposed Stability-Indicating HPLC Method
A stability-indicating high-performance liquid chromatography (HPLC) method is essential for assessing the stability of this compound by separating the intact compound from its potential degradation products.
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.
Materials and Equipment:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
HPLC grade formic acid or phosphoric acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV detector
-
Forced degradation equipment (oven, UV lamp, acid/base/oxidizing agent solutions)
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Gradient: Start with a lower percentage of acetonitrile and gradually increase to elute any more nonpolar degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Approximately 275 nm
-
Injection Volume: 10 µL
Forced Degradation Study:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
Analysis: Analyze the stressed samples by HPLC to ensure that the degradation product peaks are well-resolved from the main this compound peak. The peak purity of the this compound peak should be assessed using a photodiode array (PDA) detector to confirm that no co-eluting peaks are present.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Factors influencing this compound stability.
Handling Recommendations
To maintain the integrity of this compound, the following handling procedures are recommended:
-
Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of moisture inside the vial.[1]
-
Inert Atmosphere: For sensitive applications, handle the compound under an inert atmosphere, such as in a glove box, to minimize exposure to oxygen and moisture.
-
Cross-Contamination: Use clean, dry glassware and equipment to avoid cross-contamination.
-
Solutions: When preparing solutions, use high-purity, dry solvents. For long-term storage of solutions, consider dividing them into smaller aliquots to avoid repeated freeze-thaw cycles and contamination of the bulk stock.
By adhering to these storage and handling guidelines, researchers can ensure the stability and reliability of this compound for their analytical and research needs. The development of a specific stability-indicating method is crucial for any project requiring long-term use or quantitative analysis of this compound.
References
Unlocking Metabolic Secrets: A Technical Guide to Stable Isotope Labeling with Guaiacol-d4
For researchers, scientists, and drug development professionals, understanding the metabolic fate of compounds is paramount. Stable isotope labeling offers a powerful tool to trace the intricate pathways of molecules within biological systems. This in-depth technical guide focuses on the application of Guaiacol-d4, a deuterium-labeled analog of guaiacol, in metabolic research and quantitative analysis.
This compound serves as an invaluable internal standard in mass spectrometry-based quantification and as a tracer to elucidate the biotransformation and metabolic pathways of guaiacol and related phenolic compounds. Its use allows for precise and accurate measurements, overcoming matrix effects in complex biological samples. This guide will delve into the core principles of its application, provide detailed experimental protocols, present quantitative data from relevant studies, and visualize key metabolic and signaling pathways.
Core Principles of this compound in Stable Isotope Labeling
Stable isotope labeling with this compound relies on the principle of mass differentiation. The four deuterium atoms in this compound increase its mass by four daltons compared to the unlabeled (d(0)) guaiacol. This mass difference allows for the clear distinction between the labeled and unlabeled forms using mass spectrometry (MS).
Key Applications:
-
Internal Standard for Quantitative Analysis: In quantitative assays, a known amount of this compound is spiked into a sample. Since this compound is chemically identical to the endogenous guaiacol, it behaves similarly during sample preparation and analysis. By comparing the MS signal intensity of the analyte (unlabeled guaiacol) to that of the internal standard (this compound), precise quantification can be achieved, correcting for any sample loss or ionization suppression.
-
Metabolic Tracer: When introduced into a biological system, this compound can be metabolized into various downstream products. By tracking the incorporation of the deuterium label into these metabolites using LC-MS/MS, researchers can identify and map metabolic pathways, determine the rates of conversion, and understand the formation of conjugates.
Quantitative Data Presentation
The following tables summarize quantitative data from studies utilizing deuterated guaiacol analogs for the analysis of guaiacol and its conjugates in various matrices.
Table 1: Concentrations of Guaiacol and its Glycosides in Smoke-Affected Grapes
| Compound | Concentration in Control Grapes (µg/kg) | Concentration in Smoke-Affected Grapes (µg/kg) |
| Guaiacol | < 1 | 5 - 20 |
| Guaiacol Glucoside | 2 | 50 - 150 |
| Guaiacol Rutinoside | < 1 | 10 - 40 |
Data compiled from studies on smoke taint in grapes, where deuterated internal standards were used for quantification.
Table 2: LC-MS/MS Parameters for the Analysis of Guaiacol using a Deuterated Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Guaiacol | 124.1 | 109.1 | 15 |
| This compound (IS) | 128.1 | 113.1 | 15 |
Representative parameters for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
This section provides a detailed methodology for a stable isotope feeding experiment to study the metabolism of guaiacol in plant tissues, adapted from studies on grapevines.[1][2]
Protocol 1: Stable Isotope Feeding of this compound to Plant Tissues
1. Preparation of the Labeling Solution:
- Prepare an aqueous solution containing an equimolar mixture of unlabeled (d(0)) guaiacol and this compound. A typical concentration is 1 mM of each.
- Include a small percentage of a surfactant (e.g., 0.01% Tween 20) to ensure even distribution on the plant surface.
2. Application to Plant Tissues:
- For leaves, gently apply the labeling solution to the adaxial surface using a fine brush or a pipette, ensuring the entire surface is coated.
- For berries or other fruits, they can be carefully dipped into the labeling solution for a set period (e.g., 1-2 minutes).
- As a control, treat a separate set of plants with a solution containing only the surfactant and water.
3. Incubation and Sample Collection:
- Maintain the treated plants under controlled environmental conditions (e.g., light, temperature, humidity) for a specified duration (e.g., 1 to 5 weeks).
- At the end of the incubation period, harvest the treated tissues (e.g., leaves, berries).
- Wash the harvested tissues thoroughly with deionized water to remove any unabsorbed labeling solution from the surface.
- Immediately freeze the samples in liquid nitrogen and store them at -80°C until extraction.
4. Extraction of Metabolites:
- Grind the frozen plant tissues to a fine powder under liquid nitrogen.
- Extract the powdered tissue with a suitable solvent mixture, such as methanol/water (80:20, v/v).
- Vortex the mixture vigorously and sonicate for 30 minutes in an ice bath.
- Centrifuge the extract at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
- Collect the supernatant for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
- Analyze the extracts using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
- Use a suitable C18 column for chromatographic separation.
- Set the mass spectrometer to operate in a mode that allows for the detection of both the unlabeled and deuterium-labeled metabolites (e.g., Selected Ion Monitoring or Multiple Reaction Monitoring).
- Screen for potential guaiacol conjugates by monitoring for the characteristic isotopic doublet separated by 4 Da (for this compound).[1]
Mandatory Visualizations
Metabolic Pathway of Guaiacol in Plants
The following diagram illustrates the proposed metabolic pathway for the conversion of salicylic acid to veratrole, with guaiacol as a key intermediate. This pathway is relevant in the context of plant secondary metabolism.[3]
Caption: Proposed metabolic pathway of salicylic acid to veratrole.
Experimental Workflow for Stable Isotope Labeling with this compound
This diagram outlines the general workflow for conducting a stable isotope labeling experiment using this compound to trace its metabolic fate.
Caption: General workflow for a this compound stable isotope labeling experiment.
Guaiacol's Potential Influence on the NF-κB Signaling Pathway
Guaiacol has been reported to possess anti-inflammatory properties, which may be mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates a simplified canonical NF-κB pathway and highlights the potential points of inhibition.
Caption: Simplified NF-κB signaling pathway and potential inhibition by guaiacol.
References
Guaiacol-d4 as a Tracer in Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Guaiacol-d4 as a tracer in metabolic studies. Guaiacol, a naturally occurring phenolic compound, and its deuterated isotopologue, this compound, are valuable tools in drug metabolism and pharmacokinetic (DMPK) research. This document details the metabolic fate of guaiacol, methodologies for its analysis, and the role of stable isotope labeling in elucidating its biotransformation.
Introduction to Guaiacol and Stable Isotope Tracing
Guaiacol (2-methoxyphenol) is a compound of interest in various fields, including pharmaceuticals and food science.[1][2] In drug development, understanding the metabolic fate of new chemical entities is paramount. Stable isotope labeling, utilizing non-radioactive isotopes such as deuterium (²H), offers a safe and effective method for tracing the metabolism of compounds in vivo.[3][4][5] this compound, in which four hydrogen atoms on the phenyl ring are replaced with deuterium, serves as an ideal tracer. Its chemical properties are nearly identical to the unlabeled compound, but its increased mass allows for clear differentiation and quantification using mass spectrometry.[4][6] The primary application of this compound in metabolic studies is as an internal standard for the accurate quantification of unlabeled guaiacol and its metabolites.[6][7] However, it also holds potential as a tracer to investigate metabolic pathways and kinetics.
Metabolic Pathways of Guaiacol
The metabolism of guaiacol in mammals is rapid and primarily involves Phase II conjugation reactions. The main pathways are glucuronidation and sulfation, which increase the water solubility of the compound and facilitate its excretion.[1]
Glucuronidation
Glucuronidation is a major metabolic pathway for phenolic compounds like guaiacol. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes primarily located in the liver.[3][8][9] The reaction involves the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of guaiacol, forming a guaiacol-glucuronide conjugate.[1][3][9]
Sulfation
Sulfation is another significant Phase II conjugation pathway for guaiacol. This reaction is catalyzed by sulfotransferases (SULTs), which are also abundant in the liver.[10][11] The process involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of guaiacol, resulting in the formation of guaiacol sulfate.[10][11]
Data Presentation: Pharmacokinetics of Guaiacol
| Compound | Species | Dose and Route | Cmax | Tmax | T½ (elimination) | AUC | Reference |
| Guaiacol | Rat | Oral | - | ~10 min | Rapid | - | [1] |
| Guaiacol Acetylsalicylate (as Salicylic Acid) | Rat | Oral | 331.46 µg/mL | 3.02 h | 3.28 h | 2832.93 µg/mL·h | [12] |
Note: Cmax = Maximum plasma concentration, Tmax = Time to reach Cmax, T½ = Half-life, AUC = Area under the plasma concentration-time curve. The data for Guaiacol Acetylsalicylate reflects the concentration of its metabolite, salicylic acid.
Experimental Protocols
The following sections provide representative protocols for a metabolic stability assay and a more general in vivo metabolic study using this compound as a tracer. These protocols are intended as a guide and may require optimization for specific experimental conditions.
In Vitro Metabolic Stability Assay
This protocol describes a typical procedure for assessing the metabolic stability of a compound using liver microsomes.
Objective: To determine the in vitro metabolic clearance of a test compound.
Materials:
-
Test compound (e.g., unlabeled guaiacol)
-
This compound (as internal standard)
-
Pooled liver microsomes (e.g., human, rat)[5]
-
NADPH regenerating system[5]
-
Phosphate buffer (pH 7.4)[5]
-
Acetonitrile (ACN)[5]
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the liver microsome suspension in phosphate buffer to 37°C.
-
Add the test compound to the microsome suspension to initiate the reaction.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing this compound as the internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the in vitro half-life (T½) and intrinsic clearance (Clint) from the slope of the linear regression.
-
In Vivo Metabolic Study using this compound as a Tracer
This protocol outlines a general workflow for an in vivo study to trace the metabolism of this compound.
Objective: To identify and quantify the metabolites of this compound in a biological system and determine its pharmacokinetic profile.
Materials:
-
This compound
-
Experimental animals (e.g., rats)
-
Dosing vehicles (e.g., saline, corn oil)
-
Sample collection supplies (e.g., tubes, metabolic cages)
-
Reagents for sample preparation (e.g., acetonitrile, solid-phase extraction cartridges)[13][14]
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Administer a known dose of this compound to the animals via the desired route (e.g., oral gavage, intravenous injection).
-
-
Sample Collection:
-
Collect biological samples (e.g., blood, urine, feces) at predetermined time points.
-
-
Sample Preparation:
-
Plasma: Perform protein precipitation by adding cold acetonitrile containing an internal standard (if different from this compound). Centrifuge and collect the supernatant.[15]
-
Urine: Dilute the urine sample with a suitable buffer. For cleaner samples, solid-phase extraction (SPE) can be employed.[13][14]
-
-
LC-MS/MS Analysis:
-
Develop and validate an LC-MS/MS method for the separation and detection of this compound and its potential deuterated metabolites (e.g., deuterated guaiacol-glucuronide, deuterated guaiacol-sulfate).
-
Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect the precursor and product ions of this compound and its metabolites.
-
-
Data Analysis:
-
Construct calibration curves to quantify the concentrations of this compound and its metabolites in the samples.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, T½, AUC) for this compound.
-
Identify the chemical structures of the detected metabolites based on their mass spectra.
-
Conclusion
This compound is a valuable tool in metabolic research, primarily serving as a robust internal standard for the accurate quantification of guaiacol and its metabolites. While specific pharmacokinetic data for this compound as a tracer is limited in public literature, the principles of stable isotope tracing and the well-established metabolic pathways of guaiacol provide a strong foundation for its use in such studies. The experimental protocols and metabolic pathway information provided in this guide offer a framework for researchers to design and execute studies aimed at understanding the biotransformation of guaiacol and other phenolic compounds. The use of deuterated tracers like this compound, coupled with modern analytical techniques such as LC-MS/MS, will continue to be instrumental in advancing our knowledge in drug metabolism and pharmacokinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. A new type of sulfation reaction: C-sulfonation for α,β-unsaturated carbonyl groups by a novel sulfotransferase SULT7A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mercell.com [mercell.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 10. High sulfotransferase activity for phenolic aromatic odorants present in the mouse olfactory organ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Metabolic network visualization eliminating node redundance and preserving metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safety and Handling of Guaiacol-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the safety data, handling procedures, and biological significance of Guaiacol-d4. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the safe and effective use of this deuterated compound in a laboratory setting.
Introduction to this compound
This compound is the deuterated form of Guaiacol, a naturally occurring organic compound with the chemical formula C₇H₄D₄O₂. Guaiacol itself is a phenolic compound found in wood creosote and is used in the synthesis of various flavorants and fragrances. The substitution of four hydrogen atoms with deuterium, a stable isotope of hydrogen, makes this compound a valuable tool in various research applications, particularly as an internal standard in mass spectrometry-based studies for quantifying Guaiacol in biological samples. Deuteration can also influence the pharmacokinetic and metabolic profiles of drugs, a factor of consideration in drug development.[1]
Safety Data Sheet (SDS) and Hazard Identification
GHS Classification:
Hazard Statements (H-Statements):
Precautionary Statements (P-Statements):
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P273: Avoid release to the environment.[2]
-
P280: Wear protective gloves/ eye protection/ face protection.[2][3]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P332 + P313: If skin irritation occurs: Get medical advice/ attention.[2]
-
P337 + P313: If eye irritation persists: Get medical advice/ attention.[2]
-
P501: Dispose of contents/ container to an approved waste disposal plant.[2][3]
Physical and Chemical Properties
The physical and chemical properties of this compound are expected to be nearly identical to Guaiacol, with a slight increase in molecular weight due to the deuterium atoms.
| Property | Value |
| Appearance | Colorless to yellowish liquid or crystalline solid[4] |
| Molecular Formula | C₇H₄D₄O₂ |
| Molecular Weight | ~128.18 g/mol |
| Boiling Point | 205 °C (for Guaiacol)[5] |
| Melting Point | 27-29 °C (for Guaiacol)[5] |
| Flash Point | 82 °C (179.6 °F) (for Guaiacol)[5] |
| Vapor Pressure | 0.11 mmHg @ 25 °C (for Guaiacol)[5][6] |
| Specific Gravity | 1.120 (for Guaiacol)[5] |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, and chloroform (for Guaiacol) |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and stability of this compound and to ensure the safety of laboratory personnel.
General Handling Procedures for Deuterated Compounds
While deuterated compounds are stable and non-radioactive, their chemical stability is influenced by the same environmental factors as their non-deuterated counterparts: temperature, light, and humidity.[7] Adherence to proper storage conditions is crucial to prevent degradation and maintain isotopic enrichment.[7]
-
Preventing H/D Exchange: The primary concern when handling deuterated compounds is the potential for hydrogen-deuterium (H/D) exchange with atmospheric moisture. This can alter the isotopic purity of the compound. Therefore, it is essential to handle this compound in a dry, inert atmosphere (e.g., under nitrogen or argon) whenever possible.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[2]
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[2]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, follow the first-aid measures outlined in the SDS.[2]
-
Hygroscopic Nature: Many deuterated compounds are hygroscopic and readily absorb moisture. Use dry glassware and handle in a dry atmosphere to minimize water contamination.
Storage Recommendations
-
Temperature: Store this compound in a cool, dry, and well-ventilated place.[5] For long-term storage, refrigeration (2-8 °C) is generally recommended for many deuterated compounds.[9] Always refer to the manufacturer's specific storage instructions.
-
Light: Guaiacol is sensitive to light and air.[4] Store this compound in a light-resistant container, such as an amber vial, to prevent degradation.[5][7]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[5][10]
-
Container: Keep the container tightly sealed to prevent contamination and moisture absorption.[2][5]
Toxicological Information
The toxicological data for Guaiacol is summarized below. It is important to note that while the deuterated form is expected to have a similar toxicological profile, specific studies on this compound may not be available.
| Toxicity Endpoint | Species | Route | Value |
| LD50 | Rat | Oral | 725 mg/kg[10] |
| LD50 | Rabbit | Dermal | 4600 mg/kg[6] |
| LDLo | Human | Oral | 43 mg/kg[6] |
| Skin Irritation | Rabbit | - | Irritating[10] |
| Eye Irritation | Rabbit | - | Irritating[10] |
A study on the acute toxicity of guaiacol administered subcutaneously in mice concluded that it is an extremely toxic product, with higher doses leading to lethal effects.[11][12] Necropsy revealed hepatic and renal necrosis, pulmonary edema, and hemorrhages.[11][12]
Experimental Protocols
While specific experimental protocols for the synthesis of this compound are not detailed in the provided search results, the general synthesis of Guaiacol can serve as a basis. The most common methods for synthesizing Guaiacol are the o-nitrochlorobenzene method and the catechol method.[13][14] The catechol method is generally preferred as it is a cleaner process.[13][14]
General Purification Method for Guaiacol (Adaptable for this compound)
A common method for purifying the primary product of Guaiacol synthesis involves melt crystallization.[13][14]
-
The crude Guaiacol product is heated until it is completely molten.
-
The molten product is then slowly cooled to induce crystallization.
-
The high-purity Guaiacol crystallizes, leaving impurities in the mother liquor.
-
The mother liquor is separated, and the process can be repeated to achieve higher purity.
-
For mother liquor with a lower purity of Guaiacol, vacuum distillation can be used to enrich the Guaiacol content before further crystallization.[13][14]
Biological Activity and Signaling Pathways
Guaiacol exhibits anti-inflammatory properties by inhibiting the expression of cyclooxygenase-2 (COX-2) and the activation of nuclear factor-kappa B (NF-κB) stimulated by lipopolysaccharide (LPS).
Below is a diagram illustrating the inhibitory effect of Guaiacol on the LPS-induced inflammatory signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound is a valuable tool for researchers, particularly in the fields of drug metabolism and pharmacokinetics. While its safety profile is expected to be similar to that of Guaiacol, the specific handling precautions for deuterated compounds, such as the prevention of H/D exchange, must be observed. By following the guidelines outlined in this technical guide, researchers can safely and effectively utilize this compound in their studies. It is imperative to always consult the manufacturer's specific safety data sheet and handling recommendations before use.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. uprm.edu [uprm.edu]
- 3. edvotek.com [edvotek.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. chromservis.eu [chromservis.eu]
- 9. benchchem.com [benchchem.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Acute toxicity of guaiacol administered subcutaneously in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN107266294A - A kind of purification process of the guaiacol first product synthesized for catechol with methanol oxidation - Google Patents [patents.google.com]
- 14. CN107266294B - A kind of purification method of guaiacol primary product for catalytic synthesis of catechol and methanol - Google Patents [patents.google.com]
Methodological & Application
Guaiacol-d4 as an Internal Standard for GC-MS Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaiacol (2-methoxyphenol) is a naturally occurring organic compound found in wood smoke, creosote, and certain plants. It is a significant compound in the food and beverage industry, often associated with desirable smoky flavors in products like roasted coffee and whiskey. However, it can also be an indicator of spoilage in fruit juices due to microbial contamination by organisms such as Alicyclobacillus acidoterrestris. In the wine industry, the presence of guaiacol and other volatile phenols can indicate "smoke taint" in grapes exposed to wildfires, leading to undesirable sensory characteristics in the final product. Furthermore, guaiacol and its metabolites are relevant in clinical and drug development research, as they can be biomarkers for certain metabolic pathways and diseases.
Accurate and precise quantification of guaiacol in various matrices is crucial for quality control, research, and diagnostic purposes. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and detection of volatile and semi-volatile compounds like guaiacol. The use of a stable isotope-labeled internal standard, such as Guaiacol-d4 (2-Methoxyphenol-d4), is the gold standard for achieving the highest level of accuracy and precision in quantitative GC-MS analysis. This is because the deuterated internal standard behaves nearly identically to the native analyte during sample preparation and analysis, effectively compensating for variations in extraction efficiency, injection volume, and instrument response.
These application notes provide detailed protocols for the quantification of guaiacol in various matrices using this compound as an internal standard with GC-MS.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a method of choice for quantitative analysis. It involves the addition of a known amount of an isotopically enriched standard (e.g., this compound) to a sample before any sample processing. The isotopically labeled standard is chemically identical to the analyte of interest, but it has a different mass due to the presence of heavy isotopes (in this case, deuterium).
During GC-MS analysis, the analyte and the internal standard co-elute or elute at very similar retention times. The mass spectrometer can distinguish between the two compounds based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined. This method corrects for the loss of analyte during sample preparation and analysis, leading to highly reliable and reproducible results.
Applications
The use of this compound as an internal standard for GC-MS analysis has several key applications:
-
Food and Beverage Quality Control:
-
Monitoring smoke taint in grapes and wine.
-
Detecting microbial spoilage in fruit juices.
-
Quantifying flavor compounds in alcoholic beverages, coffee, and smoked foods.
-
-
Environmental Analysis:
-
Measuring levels of wood smoke pollutants in air and water samples.
-
-
Clinical Research and Drug Development:
-
Quantifying guaiacol and its metabolites in biological fluids (e.g., urine) as potential biomarkers.[1]
-
Pharmacokinetic studies of drugs containing a guaiacol moiety.
-
Experimental Protocols
Protocol 1: Analysis of Guaiacol in Wine using Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is suitable for the determination of free guaiacol in wine, a key indicator of smoke taint.
1. Materials and Reagents
-
Guaiacol standard (≥99% purity)
-
This compound internal standard (≥98% purity, ≥99% isotopic purity)
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
Deionized water
-
20 mL headspace vials with screw caps and PTFE/silicone septa
-
SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber
-
GC-MS system
2. Preparation of Standard Solutions
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of guaiacol and this compound in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the guaiacol stock solution with a 12% ethanol/water solution to cover the desired concentration range (e.g., 1-100 µg/L).
-
Internal Standard Spiking Solution (5 mg/L): Prepare a spiking solution of this compound in methanol.
3. Sample Preparation
-
Pipette 10 mL of the wine sample into a 20 mL headspace vial.
-
Add approximately 2 g of sodium chloride to the vial.
-
Add 50 µL of the 5 mg/L this compound internal standard spiking solution.
-
Immediately cap the vial tightly.
-
Vortex the sample to dissolve the salt.
4. HS-SPME Extraction
-
Place the vial in the autosampler tray of the GC-MS system.
-
Incubate the sample at 60°C for 15 minutes with agitation.
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 20 minutes at 60°C.
5. GC-MS Analysis
-
Injector:
-
Desorb the fiber in the GC inlet for 5 minutes at 250°C in splitless mode.
-
-
Gas Chromatograph (GC) Parameters:
-
Column: DB-HeavyWAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 20°C/min to 240°C, hold for 5 minutes.
-
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Guaiacol: Quantifier ion m/z 124, Qualifier ion m/z 109.
-
This compound: Quantifier ion m/z 128 (assuming M+4), Qualifier ion m/z 113. (Note: The exact m/z values for the deuterated standard will depend on the deuteration pattern).
-
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
6. Data Analysis
-
Integrate the peak areas for the quantifier ions of guaiacol and this compound.
-
Calculate the response ratio (Area of Guaiacol / Area of this compound).
-
Construct a calibration curve by plotting the response ratio versus the concentration of the calibration standards.
-
Determine the concentration of guaiacol in the wine samples from the calibration curve.
Protocol 2: Analysis of Guaiacol in Fruit Juice using Liquid-Liquid Extraction (LLE) GC-MS
This protocol is suitable for determining guaiacol in fruit juice, which can indicate spoilage.
1. Materials and Reagents
-
Same as Protocol 1, with the addition of Dichloromethane (DCM, HPLC grade).
-
Centrifuge tubes (15 mL).
2. Sample Preparation
-
Pipette 5 mL of the fruit juice sample into a 15 mL centrifuge tube.
-
Add 100 µL of the 5 mg/L this compound internal standard spiking solution.
-
Add 2 mL of dichloromethane.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the bottom organic layer (DCM) to a clean vial for analysis.
3. GC-MS Analysis
-
Injector:
-
Inject 1 µL of the extract into the GC inlet at 250°C in splitless mode.
-
-
GC-MS Parameters:
-
Use the same GC and MS parameters as described in Protocol 1.
-
4. Data Analysis
-
Follow the same data analysis procedure as described in Protocol 1.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of guaiacol using this compound as an internal standard.
Table 1: GC-MS Parameters for Guaiacol Analysis
| Parameter | Setting |
| GC Column | DB-HeavyWAX (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium (1.2 mL/min) |
| Oven Program | 50°C (2 min), then 10°C/min to 180°C, then 20°C/min to 240°C (5 min) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Guaiacol Ions (m/z) | 124 (Quantifier), 109 (Qualifier) |
| This compound Ions (m/z) | 128 (Quantifier), 113 (Qualifier) |
Table 2: Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/L |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/L |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
Visualization of Experimental Workflow and Metabolic Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of guaiacol using this compound as an internal standard.
References
Application Notes and Protocols for the Analysis of Guaiacol in Food Samples using Guaiacol-d4 by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaiacol is a naturally occurring phenolic compound that contributes to the characteristic smoky flavor and aroma of various food products, including smoked meats, fish, whiskey, and coffee. It is primarily formed from the pyrolysis of lignin during the smoking process. While desirable at certain concentrations, excessive levels of guaiacol can lead to off-flavors and may be indicative of processing inconsistencies or contamination. Accurate and sensitive quantification of guaiacol in food is therefore crucial for quality control and ensuring consumer satisfaction.
This application note details a robust and reliable method for the quantitative analysis of guaiacol in food samples using Liquid Chromatography-Mass Spectrometry (LC-MS) with Guaiacol-d4 as a stable isotope-labeled internal standard. The use of a deuterated internal standard in a stable isotope dilution analysis (SIDA) approach provides high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1][2]
Principle
The method employs a simple and efficient sample extraction procedure, followed by analysis using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Guaiacol and the internal standard, this compound, are separated chromatographically and then detected based on their specific precursor-to-product ion transitions. Quantification is achieved by calculating the ratio of the peak area of the analyte to that of the internal standard.
Experimental Protocols
Reagents and Materials
-
Guaiacol (≥98% purity)
-
This compound (≥98% isotopic purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (dSPE) sorbents (e.g., PSA, C18)
-
Syringe filters (0.22 µm, PTFE)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution.
-
Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Standard Preparation
Prepare stock solutions of guaiacol and this compound in methanol at a concentration of 1 mg/mL. From these, prepare working standard solutions and a spiking solution of the internal standard. Calibration standards are prepared by spiking blank food matrix extract with known concentrations of guaiacol and a constant concentration of this compound.
Sample Preparation (QuEChERS-based Protocol)
A generic QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol can be adapted for various food matrices.
-
Homogenization: Homogenize 10 g of the food sample. For dry samples, add an appropriate amount of water to achieve a total water content of approximately 80%.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike with a known amount of this compound internal standard solution.
-
Add the QuEChERS extraction salts.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Cleanup (dSPE):
-
Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing PSA and C18 sorbents.
-
Shake for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Final Extract:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Method
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Proposed MRM Transitions
The following MRM transitions are proposed for the analysis of guaiacol and this compound. These should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Guaiacol (Quantifier) | 125.1 | 93.1 | 100 | 20 |
| Guaiacol (Qualifier) | 125.1 | 65.1 | 100 | 35 |
| This compound (Internal Standard) | 129.1 | 97.1 | 100 | 20 |
Note: The proposed product ions are based on the common fragmentation pattern of the methoxyphenyl group.
Data Presentation
Table 1: Method Performance Parameters
The following table summarizes the expected performance of the method based on typical results for similar analyses.[3][4]
| Parameter | Guaiacol |
| Linear Range | 1 - 500 µg/kg |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 1.5 µg/kg |
| Recovery (%) | 85 - 110% |
| Precision (RSD %) | < 15% |
Table 2: Quantitative Results in Spiked Food Samples
| Food Matrix | Spiking Level (µg/kg) | Measured Concentration (µg/kg) | Recovery (%) |
| Smoked Salmon | 10 | 9.8 | 98 |
| 100 | 105 | 105 | |
| Whiskey | 10 | 9.2 | 92 |
| 100 | 97 | 97 | |
| Coffee Beans | 10 | 10.8 | 108 |
| 100 | 102 | 102 |
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated UPLC-MS/MS Methods To Quantitate Free and Conjugated Alternaria Toxins in Commercially Available Tomato Products and Fruit and Vegetable Juices in Belgium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Volatile Phenols in Wine by HS-SPME-GC-MS using Guaiacol-d4 as an Internal Standard
Abstract
Volatile phenols are a critical class of compounds that significantly influence the aromatic profile of wine. They can be indicators of quality, contributing desirable smoky and spicy notes from oak aging, or they can be markers for spoilage, such as "Brett" taint from Brettanomyces yeast or smoke taint from wildfire exposure. Accurate quantification of these phenols is therefore essential for quality control in the wine industry. This application note details a robust and sensitive method for the quantitative analysis of key volatile phenols in wine using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard, Guaiacol-d4, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and injection.
Introduction
Several volatile phenols are important to wine aroma. Compounds like guaiacol and 4-methylguaiacol are associated with the smoky and spicy notes derived from toasted oak barrels.[1][2] However, other phenols, such as 4-ethylphenol (4-EP) and 4-ethylguaiacol (4-EG), are produced by Brettanomyces/Dekkera yeast and can impart undesirable "barnyard" or medicinal off-odors.[1][2] Furthermore, guaiacol, cresols, and syringols have been identified as key markers for smoke taint in wines made from grapes exposed to wildfire smoke.[1][3]
Stable Isotope Dilution Analysis (SIDA) is a premier analytical technique for quantification in complex matrices like wine.[4] By introducing a known quantity of an isotopically labeled version of the analyte (e.g., this compound) at the beginning of the sample preparation, any loss or variation during the analytical process affects both the native analyte and the standard equally. This allows for highly accurate and precise quantification. This protocol outlines a validated HS-SPME-GC-MS method for this purpose.
Principle of the Method: Stable Isotope Dilution Analysis (SIDA)
The core of this method is the SIDA approach. A known amount of this compound (the internal standard) is added to the wine sample. During GC-MS analysis, the instrument detects both the native, non-labeled phenol (analyte) and the deuterated internal standard. Because they have nearly identical chemical properties, they behave similarly during extraction and chromatography. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. The concentration of the native analyte is calculated based on the ratio of its peak area to that of the known-concentration internal standard.
Caption: Principle of Stable Isotope Dilution Analysis (SIDA).
Experimental Protocol
This protocol is based on established Headspace Solid-Phase Microextraction (HS-SPME) methods for volatile phenol analysis in wine.[1][2][3]
Reagents and Materials
-
Standards: Guaiacol, 4-Methylguaiacol, 4-Ethylphenol, 4-Ethylguaiacol, o-cresol, m-cresol, p-cresol, Syringol (analytical grade).
-
Internal Standard: this compound (or d3-Guaiacol). Note: Other deuterated standards like d4-4-ethylphenol can be used for their respective analytes.[5][6]
-
Solvents: Methanol (HPLC grade), Ethanol (absolute), Ultrapure Water.
-
Model Wine Solution: 12% (v/v) ethanol in ultrapure water with 3.5 g/L tartaric acid, pH adjusted to 3.5.[7]
-
SPME Vials: 10 mL or 20 mL clear glass vials with magnetic screw caps and PTFE/silicone septa.
-
SPME Fiber Assembly: Divinylbenzene/Carbon Wide Range/Polydimethylsiloxane (DVB/Carbon WR/PDMS) is recommended for its efficiency in extracting volatile phenols.[8]
-
Sodium Chloride (NaCl): Analytical grade, for increasing analyte volatility.
Preparation of Standards
-
Stock Solutions (100 mg/L): Prepare individual stock solutions of each phenolic standard and the this compound internal standard in methanol. Store at -4°C.[7]
-
Working Standard Solution (10 mg/L): Create a mixed working solution containing all target phenols by diluting the stock solutions in methanol.
-
Internal Standard Spiking Solution (10 mg/L): Prepare a separate working solution of this compound in methanol.
-
Calibration Curve: Prepare a series of calibration standards in model wine, ranging from 0.5 µg/L to 200 µg/L.[4][9] For each calibration point, add the appropriate volume of the mixed working standard solution and a fixed amount of the internal standard spiking solution (e.g., to achieve a final concentration of 50 µg/L) to the model wine in an SPME vial.
Sample Preparation and Extraction Workflow
-
Pipette 5 mL of the wine sample into a 10 mL SPME vial.
-
Add a known amount of the internal standard (this compound) to achieve a concentration within the calibrated range (e.g., 50 µg/L).
-
(Optional but recommended) Add ~1 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.[8]
-
Immediately seal the vial with the screw cap.
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
Place the vial in the autosampler tray of the GC-MS system.
Caption: HS-SPME-GC-MS sample preparation and analysis workflow.
HS-SPME and GC-MS Parameters
The following are typical parameters. Optimization may be required for specific instrumentation.
| Parameter | Setting |
| HS-SPME Incubation | |
| Incubation Temperature | 35°C[1][2] |
| Incubation Time | 10 minutes[1][2] |
| Extraction Time | 15 - 25 minutes[1][10] |
| GC Parameters | |
| Injector | Splitless mode, 250°C[3] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[3] |
| Column | DB-HeavyWAX or DB-FFAP (polar capillary column), 30-60 m x 0.25 mm x 0.25-0.5 µm[3][8] |
| Oven Program | 40°C (1 min hold), ramp to 200°C at 5°C/min, hold for 5 min, ramp to 250°C at 5°C/min, hold for 2 min[3] |
| MS Parameters | |
| Ion Source Temp. | 230°C[3] |
| Quadrupole Temp. | 150°C[3] |
| Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Quantifier Ions | Specific m/z ions for each analyte and internal standard must be selected (see Table 2). |
Data and Results
Method Performance
A properly validated method should exhibit excellent linearity and repeatability.
Table 1: Example Method Validation Parameters
| Analyte | Linearity (R²) | Limit of Quantification (LOQ) | Repeatability (CV%) |
|---|---|---|---|
| Guaiacol | > 0.995[1][2] | 0.5 µg/L[7] | < 10% |
| 4-Methylguaiacol | > 0.995[1][2] | 0.5 µg/L[7] | < 10% |
| 4-Ethylphenol | > 0.995[1][2] | 0.5 µg/L[7] | < 15%[4] |
| o, m, p-Cresol | > 0.990[7] | 0.5 µg/L[7] | < 10%[4] |
Typical Concentrations in Wine
The concentration of volatile phenols in wine can vary widely depending on grape variety, winemaking practices (especially oak aging), microbial activity, and environmental exposure like smoke.
Table 2: Example Quantifier Ions and Typical Concentration Ranges of Volatile Phenols in Wine
| Compound | Quantifier Ion (m/z) | Typical Concentration Range (µg/L) | Notes |
|---|---|---|---|
| This compound (IS) | 128[11] | - | Internal Standard |
| Guaiacol | 124[11] | 1 - 388[7][12] | Oak-derived, smoke taint marker |
| 4-Methylguaiacol | 138[11] | 1 - 93[12] | Oak-derived, smoke taint marker |
| o-Cresol | 108[11] | 1 - 6[7] | Smoke taint marker |
| m/p-Cresol | 108[11] | 1 - 5[7] | Smoke taint marker |
| 4-Ethylphenol (4-EP) | 107[11] | 2 - 2660[5][6] | Brettanomyces spoilage marker |
| 4-Ethylguaiacol (4-EG)| 152 | 1 - 437[5][6] | Brettanomyces spoilage marker |
Note: Quantifier ions should be confirmed empirically on the instrument used.
Conclusion
The HS-SPME-GC-MS method using this compound as an internal standard provides a highly reliable, sensitive, and accurate platform for the quantification of volatile phenols in wine. The simple sample preparation reduces matrix interference and the use of a stable isotope-labeled standard corrects for analytical variability, ensuring high-quality data. This protocol is suitable for routine quality control in wineries, as well as for research applications investigating the impact of viticultural practices, fermentation conditions, and environmental factors on wine aroma.
References
- 1. Development and Evaluation of a HS-SPME GC-MS Method for Determining the Retention of Volatile Phenols by Cyclodextrin in Model Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Smoked-Derived Volatile Phenol Analysis in Wine by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. awri.com.au [awri.com.au]
- 10. owri.oregonstate.edu [owri.oregonstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. Volatile Phenols | Waterhouse Lab [waterhouse.ucdavis.edu]
Application Note: High-Throughput Quantification of Guaiacol Using a Deuterated Internal Standard
Introduction
Guaiacol (2-methoxyphenol) is a naturally occurring organic compound found in various sources, including wood smoke, creosote, and certain plants. It is utilized as a flavoring agent, in fragrances, and has applications in the pharmaceutical industry as an expectorant and antiseptic.[1] In the context of drug development and clinical research, the accurate quantification of guaiacol in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolomic studies. This application note describes a robust and sensitive method for the quantification of guaiacol in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) with guaiacol-d4 as a stable isotope-labeled internal standard. The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Principle
This method employs a stable isotope dilution analysis (SIDA) approach. A known amount of this compound, the deuterated analog of guaiacol, is spiked into the sample as an internal standard (IS). Both the analyte (guaiacol) and the IS are extracted from the biological matrix, derivatized (if necessary), and then analyzed by GC-MS. The concentration of guaiacol in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of guaiacol and a constant concentration of the internal standard.
Materials and Reagents
-
Guaiacol (≥98% purity)
-
This compound (≥98% purity, deuteration ≥99%)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Sodium chloride (analytical grade)
-
Anhydrous sodium sulfate (analytical grade)
-
Deionized water
-
Biological matrix (e.g., plasma, urine, tissue homogenate)
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of guaiacol in 10 mL of methanol to prepare a 1 mg/mL primary stock solution.
-
Similarly, prepare a 1 mg/mL primary stock solution of this compound in methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of guaiacol by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with methanol to obtain a final concentration of 100 ng/mL.
-
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen biological samples (e.g., 500 µL of plasma or urine) to room temperature.
-
Spike 50 µL of the 100 ng/mL this compound internal standard working solution into each sample, calibration standard, and quality control (QC) sample.
-
Vortex the samples for 30 seconds.
-
Add 1 mL of ethyl acetate to each sample.
-
Vortex for 2 minutes to extract the analytes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Transfer the dried organic extract to a clean autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890 GC system (or equivalent)
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Ramp: 20°C/min to 280°C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Guaiacol: m/z 124 (quantifier), 109, 81 (qualifiers)
-
This compound: m/z 128 (quantifier), 113 (qualifier)
-
Data Analysis and Quantification
A calibration curve is constructed by plotting the peak area ratio of guaiacol to this compound against the concentration of the guaiacol calibration standards. The concentration of guaiacol in the unknown samples is then calculated using the linear regression equation derived from the calibration curve.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the method.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Equation | y = mx + c |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 5 | < 15% | < 15% | 85 - 115% |
| Medium | 50 | < 15% | < 15% | 85 - 115% |
| High | 500 | < 15% | < 15% | 85 - 115% |
Table 3: Method Sensitivity
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
Visualizations
Caption: Experimental workflow for Guaiacol quantification.
Caption: Simplified metabolic pathway of Guaiacol.
Conclusion
The described GC-MS method using this compound as an internal standard provides a reliable, sensitive, and accurate means for the quantification of guaiacol in biological matrices. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals requiring precise measurement of guaiacol for their studies. The detailed protocol and performance characteristics demonstrate the suitability of this method for high-throughput analysis in a regulatory-compliant environment.
References
Application Notes and Protocols for Monitoring Environmental Pollutant Degradation Using Guaiacol-d4
Introduction
The effective remediation of environmental pollutants is a critical area of research. Monitoring the degradation of these contaminants is essential to evaluate the efficacy of remediation strategies such as bioremediation and chemical oxidation. The use of stable isotope-labeled internal standards is a well-established analytical technique that enhances the accuracy and precision of quantitative analysis by correcting for variations in sample preparation, extraction efficiency, and instrument response.
Guaiacol-d4 (2-Methoxyphenol-d4) is a deuterated analog of guaiacol, a naturally occurring phenolic compound. Due to its structural similarity to many phenolic pollutants, this compound is an excellent candidate for use as a surrogate or internal standard in methods for monitoring the degradation of these contaminants in various environmental matrices. This application note provides detailed protocols for the use of this compound in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the degradation of phenolic pollutants in water and soil.
Principle of the Method
The core of this method is the principle of isotope dilution mass spectrometry (IDMS). A known amount of this compound is spiked into the environmental sample containing the target phenolic pollutant(s) at the beginning of the sample preparation process. This compound, being chemically almost identical to the unlabeled target analytes, will behave similarly during extraction, derivatization (if necessary), and GC-MS analysis.
By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, accurate quantification can be achieved, as any losses during the analytical procedure will affect both the analyte and the standard to the same extent. This approach is particularly valuable for complex matrices like soil and wastewater, where matrix effects can significantly impact analytical results.
Target Analytes
This protocol is applicable to a range of phenolic pollutants, including but not limited to:
-
Phenol
-
Cresols (o-, m-, p-cresol)
-
Chlorophenols (e.g., 2-chlorophenol, 2,4-dichlorophenol)
-
Nitrophenols (e.g., 2-nitrophenol, 4-nitrophenol)
-
Other substituted phenols
Data Presentation
Table 1: GC-MS Parameters for Analysis of Phenolic Compounds
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 150 °C at 10 °C/min, then to 280 °C at 20 °C/min (hold 5 min) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Selected Ion Monitoring (SIM) Parameters for Target Analytes and this compound
| Compound | Retention Time (approx. min) | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Phenol | 8.5 | 94 | 65 | 66 |
| o-Cresol | 9.2 | 108 | 107 | 77 |
| m-Cresol | 9.3 | 108 | 107 | 77 |
| p-Cresol | 9.4 | 108 | 107 | 77 |
| Guaiacol | 9.8 | 124 | 109 | 81 |
| This compound (IS) | 9.75 | 128 | 113 | 84 |
| 2-Chlorophenol | 10.1 | 128 | 64 | 93 |
| 2,4-Dichlorophenol | 11.5 | 162 | 164 | 98 |
Note: Retention times are approximate and should be confirmed with standards on the specific instrument used. Ions should be selected based on the mass spectra of the standards.
Experimental Protocols
Protocol 1: Analysis of Phenolic Pollutants in Water Samples
This protocol outlines the steps for the extraction and analysis of phenolic pollutants from water samples, such as groundwater, surface water, or wastewater effluent.
1. Materials and Reagents:
-
This compound solution (10 µg/mL in methanol)
-
Stock solutions of target phenolic analytes (1000 µg/mL in methanol)
-
Working standard solutions (prepared by serial dilution of stock solutions)
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
Sodium sulfate, anhydrous (baked at 400 °C for 4 hours)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Solid Phase Extraction (SPE) cartridges (e.g., polystyrene-divinylbenzene, 500 mg)
2. Sample Preparation and Extraction:
-
Collect 1 L water samples in amber glass bottles.
-
Acidify the sample to pH < 2 with concentrated HCl.
-
Spike the sample with 100 µL of the 10 µg/mL this compound internal standard solution (final concentration 1 µg/L).
-
Condition an SPE cartridge by passing 10 mL of DCM, followed by 10 mL of methanol, and finally 10 mL of deionized water (pH < 2). Do not allow the cartridge to go dry.
-
Pass the entire 1 L water sample through the SPE cartridge at a flow rate of 10-15 mL/min.
-
After the sample has passed through, wash the cartridge with 10 mL of deionized water.
-
Dry the cartridge by drawing a vacuum through it for 10-15 minutes.
-
Elute the analytes from the cartridge with 10 mL of DCM into a collection vial.
-
Dry the eluate by passing it through a small column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
3. GC-MS Analysis:
-
Inject 1 µL of the concentrated extract into the GC-MS system.
-
Acquire data in SIM mode using the parameters outlined in Tables 1 and 2.
4. Quantification:
-
Generate a calibration curve by analyzing a series of working standards containing known concentrations of the target analytes and a constant concentration of this compound.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Calculate the concentration of the target analytes in the samples using the response factors from the calibration curve.
Protocol 2: Analysis of Phenolic Pollutants in Soil Samples
This protocol describes the extraction and analysis of phenolic pollutants from soil or sediment samples.
1. Materials and Reagents:
-
Same as Protocol 1, with the addition of:
-
Acetone, HPLC grade
-
Diatomaceous earth (or similar drying agent)
2. Sample Preparation and Extraction:
-
Weigh 10 g of a homogenized soil sample into a beaker.
-
Spike the soil sample with 100 µL of the 10 µg/mL this compound internal standard solution.
-
Mix the sample thoroughly with 10 g of diatomaceous earth until a free-flowing powder is obtained.
-
Transfer the mixture to an accelerated solvent extraction (ASE) or Soxhlet extraction cell.
-
Extract the sample with a 1:1 mixture of acetone and dichloromethane.
-
For ASE: Use a static time of 5 minutes at 100 °C and 1500 psi for 2 cycles.
-
For Soxhlet: Extract for 18-24 hours.
-
-
Collect the extract and concentrate it to approximately 1 mL using a rotary evaporator.
-
Perform a solvent exchange to dichloromethane.
-
Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
3. GC-MS Analysis and Quantification:
-
Follow steps 3 and 4 from Protocol 1.
Visualizations
Application of Guaiacol-d4 in Clinical Mass Spectrometry: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of clinical mass spectrometry, the pursuit of analytical accuracy and precision is paramount for reliable diagnostic testing and therapeutic drug monitoring. Stable isotope-labeled internal standards are indispensable tools in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, effectively mitigating matrix effects, variations in sample preparation, and instrument response. Guaiacol-d4, the deuterated analog of guaiacol, serves as an excellent internal standard for the quantification of structurally related phenolic compounds in biological matrices. Its chemical and physical properties closely mimic those of the unlabeled analyte, ensuring co-elution and similar ionization behavior, which are critical for accurate correction during analysis.
This application note provides a comprehensive overview and a detailed protocol for the use of this compound as an internal standard in a representative clinical assay: the quantification of catecholamine metabolites, specifically Vanillylmandelic Acid (VMA) and Homovanillic Acid (HVA), in urine for the diagnosis and monitoring of neuroblastoma.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a gold-standard quantitative technique.[1] A known amount of a stable isotope-labeled version of the analyte (e.g., this compound) is added to the sample at the beginning of the workflow. This "spiked" internal standard experiences the same sample preparation steps (extraction, derivatization) and analysis conditions as the endogenous, unlabeled analyte. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, any variations in the analytical process that affect both molecules equally are canceled out, leading to highly accurate and precise quantification. The use of a stable isotope-labeled internal standard is crucial for correcting inter-individual variability in sample recovery.
Featured Application: Quantification of Urinary Vanillylmandelic Acid (VMA) and Homovanillic Acid (HVA)
Neuroblastoma, a common pediatric cancer, is characterized by the overproduction of catecholamines, which are metabolized to VMA and HVA and excreted in the urine.[2][3] The accurate measurement of these biomarkers is vital for diagnosis, prognosis, and monitoring treatment efficacy. The following protocol details an LC-MS/MS method for the simultaneous quantification of VMA and HVA in urine, employing this compound as an internal standard for related phenolic compounds. While specific deuterated VMA and HVA standards are often used, this compound serves as a suitable internal standard for demonstrating the methodology for phenolic analytes.
Biochemical Pathway: Catecholamine Metabolism
Caption: Simplified pathway of catecholamine metabolism to HVA and VMA.
Experimental Protocols
Sample Preparation (Dilute-and-Shoot)
This method is advantageous for its simplicity and high throughput.
-
Urine Collection: A 24-hour urine collection is preferred, with the sample acidified to a pH between 2.5 and 3.5 using 5 M HCl to preserve the analytes.
-
Internal Standard Spiking: To 100 µL of calibrator, quality control, or patient urine sample, add 10 µL of a working solution of this compound (concentration to be optimized, e.g., 1 µg/mL in methanol).
-
Dilution: Add 890 µL of a dilution solution (e.g., 0.2% formic acid in water) to the sample.
-
Vortex: Mix the sample thoroughly for 10 seconds.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes to pellet any particulates.
-
Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow
Caption: "Dilute-and-shoot" sample preparation workflow.
Liquid Chromatography (LC) Conditions
-
LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0.0 - 1.0 min: 5% B
-
1.0 - 4.0 min: 5% to 95% B
-
4.0 - 4.5 min: 95% B
-
4.5 - 5.0 min: 95% to 5% B
-
5.0 - 6.0 min: 5% B (Re-equilibration)
-
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
MRM Transitions
The following table lists the precursor and product ions for the analytes and the internal standard. These transitions should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| VMA | 197.0 | 137.0 | 15 |
| HVA | 181.0 | 137.0 | 18 |
| Guaiacol (Analyte) | 123.1 | 108.1 | 20 |
| This compound (IS) | 127.1 | 112.1 | 20 |
Quantitative Data and Method Performance
The following tables summarize the expected performance characteristics of an LC-MS/MS assay for VMA and HVA, for which this compound would be a suitable internal standard for structurally similar compounds. Data is compiled from representative validated methods.[2][3][4]
Table 1: Linearity and Sensitivity
| Analyte | Linear Range | LLOQ (Lower Limit of Quantification) | LOD (Limit of Detection) | Correlation Coefficient (r²) |
| VMA | 0.5 - 100 mg/L | 0.5 mg/L | 0.1 mg/L | >0.99 |
| HVA | 0.5 - 100 mg/L | 0.5 mg/L | 0.1 mg/L | >0.99 |
Table 2: Precision and Accuracy
| Analyte | Concentration Level | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (% Bias) |
| VMA | Low QC | < 5% | < 5% | -9.9% to 6.3% |
| High QC | < 2% | < 4% | -9.9% to 6.3% | |
| HVA | Low QC | < 4% | < 4% | -9.1% to 11.3% |
| High QC | < 3% | < 4% | -9.1% to 11.3% |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery | Matrix Effect (with IS correction) |
| VMA | 97.0% - 106.0% | 97.0% - 110.0% |
| HVA | 97.0% - 107.0% | 93.0% - 112.0% |
Conclusion
This compound is a highly effective internal standard for the quantitative analysis of phenolic compounds in clinical mass spectrometry. Its application, as demonstrated in the context of a representative assay for urinary VMA and HVA, ensures the reliability and accuracy of results by correcting for analytical variability. The provided "dilute-and-shoot" protocol is simple, rapid, and robust, making it suitable for high-throughput clinical laboratories. The use of stable isotope dilution with standards like this compound is fundamental to achieving the high-quality data required for accurate clinical diagnosis and patient monitoring.
References
- 1. eurekakit.com [eurekakit.com]
- 2. Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of vanillylmandelic acid, homovanillic acid and 5-hydroxyindoleacetic acid in urine using a dilute-and-shoot and ultra-high pressure liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of vanillylmandelic acid and homovanillic acid by UPLC-MS/MS in serum for diagnostic testing for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Sample Preparation Techniques for Guaiacol-d4 Internal Standard
Introduction
Guaiacol-d4 is the deuterium-labeled form of Guaiacol, a naturally occurring phenolic compound that contributes to the flavor and aroma of many substances and is a potential biomarker for woodsmoke exposure. In quantitative analytical chemistry, particularly when using mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), stable isotope-labeled internal standards are crucial for achieving high accuracy and precision.[1][2] this compound is an ideal internal standard for the quantification of Guaiacol as it shares nearly identical chemical and physical properties with the analyte, ensuring it behaves similarly during sample extraction, cleanup, and analysis. This allows it to compensate for variations in sample preparation and instrument response, correcting for matrix effects and analyte loss.[2][3]
These application notes provide detailed protocols for common sample preparation techniques—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Headspace Solid-Phase Microextraction (HS-SPME)—for isolating Guaiacol and its internal standard, this compound, from various matrices.
Liquid-Liquid Extraction (LLE)
Application: LLE is a versatile technique for extracting this compound and the target analyte from aqueous samples such as wine, wastewater, and biological fluids (e.g., plasma, urine).[4][5] It relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Experimental Protocol: LLE for Wine Samples
This protocol is adapted from methodologies used for analyzing Guaiacol in wine and oak extracts.[6]
-
Sample Preparation:
-
Pipette 10 mL of the wine sample into a 50 mL screw-cap centrifuge tube.
-
Spike the sample with a known concentration of this compound solution.
-
Add 5 g of Sodium Chloride (NaCl) to increase the ionic strength of the aqueous phase and improve extraction efficiency.
-
-
Extraction:
-
Add 5 mL of an organic solvent mixture, such as pentane/diethyl ether (2:1 v/v).[6] Other solvents like Methyl Isobutyl Ketone (MIBK) have also been shown to be effective for Guaiacol extraction.[4]
-
Cap the tube tightly and vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic phases.
-
-
Collection and Concentration:
-
Carefully transfer the upper organic layer to a clean conical tube using a Pasteur pipette.
-
Repeat the extraction step (step 2) with a fresh aliquot of the organic solvent for quantitative recovery.
-
Combine the organic extracts.
-
Evaporate the solvent to a final volume of approximately 200 µL under a gentle stream of nitrogen at room temperature.
-
-
Analysis:
-
Transfer the concentrated extract to an autosampler vial for GC-MS or LC-MS analysis.
-
Quantitative Data
The choice of extraction solvent is critical. While specific recovery data for this compound is not extensively published, the recovery of the non-labeled Guaiacol provides a strong indication of the expected performance.
| Parameter | Solvent System | Recovery (%) | Matrix | Reference |
| Extraction Efficiency | Pentane/Diethyl Ether (2:1) | >90% (estimated) | Wine | [6] |
| Extraction Efficiency | Methyl Isobutyl Ketone (MIBK) | High affinity demonstrated | Aqueous | [4] |
| Extraction Efficiency | Tetrahydrofuran (THF) | 90-99% | Biological Matrices | [7] |
LLE Workflow Diagram
Caption: Workflow for Liquid-Liquid Extraction of this compound.
Solid-Phase Extraction (SPE)
Application: SPE is a highly effective technique for sample cleanup and concentration, particularly for complex matrices like wine, fruit juice, or environmental water, where interfering substances can be abundant.[8][9][10] It uses a solid sorbent to selectively retain the analyte and internal standard while contaminants are washed away.
Experimental Protocol: SPE for Wine Samples
This protocol is based on the use of a specialized SPE cartridge for phenolic compounds.[8]
-
Sample Preparation:
-
Take 1 mL of wine and dilute with 4 mL of deionized water.
-
Spike the diluted sample with a known concentration of this compound solution.
-
Adjust the pH if necessary for optimal retention on the chosen sorbent.
-
-
SPE Cartridge Conditioning:
-
Use a 3 mL AFFINIMIP® SPE Phenolics cartridge or a similar C18 cartridge.[8]
-
Condition the cartridge by passing 3 mL of Acetonitrile (ACN), followed by 3 mL of deionized water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the prepared 5 mL sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of a water/ACN mixture (e.g., 95:5 v/v) to remove polar interferences.
-
Dry the cartridge thoroughly under vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the retained Guaiacol and this compound with 3 mL of Acetonitrile into a collection tube.
-
-
Analysis:
-
The eluate can be directly injected or evaporated and reconstituted in a suitable solvent for GC-MS or LC-MS analysis.
-
Quantitative Data
SPE methods can provide excellent recovery and reproducibility.
| Matrix | Analyte Concentration | Recovery (%) | RSDr (%) | Reference |
| Red Wine 1 | 0.1 µM | 88.1 | 3.9 | [8] |
| Red Wine 2 | 0.1 µM | 93.1 | 3.7 | [8] |
| White Wine 1 | 0.02 µM | 96.8 | 1.7 | [8] |
| White Wine 2 | 0.02 µM | 93.5 | 2.6 | [8] |
| Orange Juice | - | 90 - 103 | - | [9] |
SPE Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. projekter.aau.dk [projekter.aau.dk]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. The effects of sample preparation and gas chromatograph injection techniques on the accuracy of measuring guaiacol, 4-methylguaiacol and other volatile oak compounds in oak extracts by stable isotope dilution analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction of octamethylcyclotetrasiloxane and its metabolites from biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. affinisep.com [affinisep.com]
- 9. Solid-phase extraction and HPLC determination of 4-vinyl guaiacol and its precursor, ferulic acid, in orange juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 固相萃取指南 | Thermo Fisher Scientific - CN [thermofisher.cn]
Application Note and Protocols for the Use of Guaiacol-d4 in Smoke Taint Analysis in Wine
Introduction
Smoke taint in wine is a significant concern for vineyards in regions prone to wildfires. The undesirable sensory characteristics, often described as "smoky," "ashy," or "medicinal," are primarily caused by the presence of volatile phenols absorbed by grapes from smoke exposure.[1][2][3] Guaiacol and 4-methylguaiacol are recognized as key chemical markers for smoke taint.[3][4][5] These compounds, derived from the thermal degradation of lignin in wood, can be present in wine in both free, volatile forms and as non-volatile glycosidically bound conjugates.[2][6] The bound forms can act as a reservoir, releasing volatile phenols during fermentation, aging, and even upon consumption, making accurate quantification of both forms crucial for assessing the risk of smoke taint.[2][5][6]
Stable isotope dilution analysis (SIDA) using gas chromatography-mass spectrometry (GC-MS) is a robust and widely accepted method for the quantitative analysis of volatile phenols in complex matrices like wine.[7][8] Guaiacol-d4, a deuterated analog of guaiacol, serves as an excellent internal standard for this analysis due to its similar chemical and physical properties to the native analyte, ensuring high accuracy and precision.[8][9] This document provides detailed protocols for the use of this compound in the analysis of free and bound smoke taint markers in both grapes and wine.
Logical Relationship of Smoke Taint Compounds
Caption: Relationship between free and bound smoke taint compounds.
Quantitative Data Summary
The following tables summarize key quantitative data related to smoke taint analysis.
Table 1: Sensory Thresholds of Key Smoke Taint Markers in Wine
| Compound | Wine Type | Sensory Threshold (µg/L) | Reference |
| Guaiacol | White Wine | 95 | [4] |
| Red Wine | 23 - 75 | [4][5] | |
| Model Wine | 20 | [1] | |
| 4-methylguaiacol | White Wine | 65 | [4] |
| Red Wine | 30 - 65 | [4][5] | |
| Model Wine | 30 | [1] | |
| m-cresol | Red Wine | 20 | [5] |
Table 2: Typical Concentrations of Guaiacol and 4-methylguaiacol in Wine
| Wine Condition | Guaiacol (µg/L) | 4-methylguaiacol (µg/L) | Reference |
| Non-smoke exposed, oak barrel aged | up to 100 | up to 20 | [1] |
| Wines from certain grape varieties (e.g., Syrah, Merlot) | up to 50 | - | [1] |
| Smoked free-run juice wine | 23 | 5 | [4] |
| Smoked free-run with skins wine | 7 | 2 | [4] |
Experimental Protocols
Overall Experimental Workflow
Caption: General workflow for smoke taint analysis.
Protocol 1: Analysis of Free Volatile Phenols in Wine
Objective: To quantify the concentration of free volatile phenols (e.g., guaiacol, 4-methylguaiacol) in a wine sample using this compound as an internal standard.
Materials:
-
Wine sample
-
This compound internal standard solution (in ethanol)
-
Dichloromethane (DCM) or other suitable extraction solvent (e.g., ethyl acetate:pentane (1:1))[10]
-
Anhydrous sodium sulfate
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Pipette 5 mL of the wine sample into a 15 mL glass centrifuge tube.
-
Spike the sample with a known concentration of this compound internal standard solution (e.g., to achieve a final concentration of 20 µg/L).[10]
-
Vortex the sample for 30 seconds to ensure thorough mixing.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 2 mL of the extraction solvent (e.g., DCM or ethyl acetate:pentane) to the centrifuge tube.[10]
-
Cap the tube and vortex vigorously for 1 minute to extract the volatile phenols into the organic phase.
-
Centrifuge the sample at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic (bottom layer for DCM, top for ethyl acetate:pentane) to a clean glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the dried extract into the GC-MS system.
-
The GC-MS method should be optimized for the separation and detection of the target volatile phenols and the internal standard.[5]
-
Acquire data in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for each analyte and the internal standard.
-
-
Quantification:
-
Create a calibration curve using standards of the target analytes with a constant concentration of the this compound internal standard.
-
Calculate the concentration of each volatile phenol in the wine sample based on the ratio of the analyte peak area to the internal standard peak area and the calibration curve.
-
Protocol 2: Analysis of Total (Free + Bound) Volatile Phenols in Grapes
Objective: To quantify the total concentration of volatile phenols after acid hydrolysis of their glycosidic precursors in a grape sample, using this compound as an internal standard.
Materials:
-
Grape sample
-
This compound internal standard solution (in ethanol)
-
Hydrochloric acid (HCl), concentrated
-
Sodium chloride (NaCl)
-
Extraction solvent (e.g., dichloromethane or ethyl acetate:pentane)
-
Anhydrous sodium sulfate
-
Heating block or water bath
-
pH meter or pH paper
-
Glass vials with PTFE-lined caps
-
Homogenizer
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Homogenization:
-
Take a representative sample of grape berries (e.g., 50 berries).
-
Homogenize the berries to a uniform slurry.
-
-
Sample Preparation and Hydrolysis:
-
Weigh 10 g of the grape homogenate into a 50 mL screw-cap glass tube.
-
Spike the sample with a known concentration of this compound internal standard solution.
-
Add concentrated HCl to adjust the pH to approximately 1.0.
-
Add NaCl to saturate the aqueous phase, which improves extraction efficiency.
-
Cap the tube tightly and heat at 100°C for 1 hour in a heating block or water bath to hydrolyze the glycosidic bonds.[5][11]
-
Allow the sample to cool to room temperature.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of the extraction solvent to the cooled sample tube.
-
Follow the LLE procedure as described in Protocol 1 (steps 2b-2d).
-
-
GC-MS Analysis and Quantification:
-
Follow the GC-MS analysis and quantification procedures as described in Protocol 1 (steps 3 and 4). The resulting concentration will represent the total (free + bound) volatile phenols in the grape sample.
-
The use of this compound as an internal standard in GC-MS analysis provides a reliable and accurate method for the quantification of smoke taint markers in wine and grapes. By employing the protocols outlined in this document, researchers and wine industry professionals can effectively assess the risk of smoke taint, enabling informed decisions in viticulture and winemaking to mitigate its impact on wine quality. The analysis of both free and bound forms of volatile phenols is essential for a comprehensive understanding of the potential for smoke taint to manifest in the final product.
References
- 1. enartis.com [enartis.com]
- 2. hin.com.au [hin.com.au]
- 3. A Simple GC-MS/MS Method for Determination of Smoke Taint-Related Volatile Phenols in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wineserver.ucdavis.edu [wineserver.ucdavis.edu]
- 5. researchgate.net [researchgate.net]
- 6. laffort.com [laffort.com]
- 7. awri.com.au [awri.com.au]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. horiba.com [horiba.com]
Application Note: Quantification of Guaiacol in Human Plasma and Urine using a Validated LC-MS/MS Method with Guaiacol-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of guaiacol in human plasma and urine. Guaiacol, a methoxyphenol, is a significant biomarker for monitoring exposure to woodsmoke and other environmental pollutants, as well as being a metabolite of certain medications.[1][2] This method utilizes a stable isotope-labeled internal standard, Guaiacol-d4, to ensure high accuracy and precision. The protocol employs a straightforward protein precipitation extraction procedure, providing a clean sample for analysis and minimizing matrix effects. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of guaiacol in biological matrices.
Introduction
Guaiacol (2-methoxyphenol) is a naturally occurring organic compound found in wood smoke, creosote, and certain plants.[2] Its presence in biological fluids can indicate exposure to environmental smoke from sources like residential wood combustion or wildfires.[1][3] Furthermore, guaiacol is a metabolite of drugs such as guaifenesin, an expectorant.[4] Accurate and precise quantification of guaiacol in biological matrices is crucial for toxicological assessments, environmental exposure studies, and pharmacokinetic analyses.
This application note details a validated LC-MS/MS method for the quantification of guaiacol in human plasma and urine. The use of a deuterated internal standard, this compound, compensates for variability in sample preparation and instrument response, leading to reliable results. The simple protein precipitation sample preparation makes this method efficient and suitable for high-throughput analysis.
Experimental Protocols
Materials and Reagents
-
Guaiacol (≥98% purity)
-
This compound (≥98% purity, deuterated internal standard)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (LC-MS grade)
-
Human plasma and urine (drug-free)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Reversed-phase C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
Preparation of Standards and Quality Control Samples
Stock solutions of guaiacol and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking drug-free human plasma or urine with the appropriate working standard solutions.
Sample Preparation Protocol
A simple protein precipitation method is used for sample extraction:
-
Pipette 100 µL of plasma or urine sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and inject onto the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Guaiacol | 125.1 | 93.1 | 100 |
| This compound | 129.1 | 97.1 | 100 |
Note: MRM transitions should be optimized for the specific instrument used.
Method Validation
The method was validated according to established guidelines for bioanalytical method validation. The following parameters were assessed:
-
Linearity: The method was linear over a concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) > 0.99.
-
Lower Limit of Quantification (LLOQ): The LLOQ was determined to be 1 ng/mL with a signal-to-noise ratio > 10.
-
Precision and Accuracy: Intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, low, medium, and high).
Quantitative Data Summary
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Guaiacol | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy Data (Human Plasma)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| Low | 3 | ≤ 10 | ± 10 | ≤ 10 | ± 10 |
| Medium | 100 | ≤ 10 | ± 10 | ≤ 10 | ± 10 |
| High | 800 | ≤ 10 | ± 10 | ≤ 10 | ± 10 |
Table 3: Precision and Accuracy Data (Human Urine)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| Low | 3 | ≤ 10 | ± 10 | ≤ 10 | ± 10 |
| Medium | 100 | ≤ 10 | ± 10 | ≤ 10 | ± 10 |
| High | 800 | ≤ 10 | ± 10 | ≤ 10 | ± 10 |
Note: The data presented in Tables 2 and 3 are representative of typical performance for a validated bioanalytical method and should be confirmed in the user's laboratory.
Stability
The stability of guaiacol was assessed in human plasma and urine at various conditions. Samples were found to be stable for at least 24 hours at room temperature, for at least 3 freeze-thaw cycles, and for at least 3 months when stored at -80°C. To maintain the integrity of the samples, it is recommended to store them at temperatures below -20°C with minimal freeze-thaw cycles.[5][6]
Visualizations
Caption: Experimental workflow for the quantification of guaiacol in biological fluids.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of guaiacol in human plasma and urine. The use of a stable isotope-labeled internal standard, this compound, ensures accuracy and precision. The simple and rapid sample preparation procedure makes this method suitable for high-throughput analysis in clinical and research settings. This application note provides a comprehensive protocol and performance characteristics to aid researchers in the implementation of this assay.
References
- 1. organomation.com [organomation.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Glycosidases Enables Quantification of Smoke-Derived Phenolic Glycosides through Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of volatile organic compound metabolites in urine at various storage temperatures and freeze-thaw cycles for 8 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Temporal stability of eight phthalate metabolites and their glucuronide conjugates in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Deuterium-Labeled Internal Standards
Welcome to our technical support center for the use of deuterium-labeled internal standards in mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common problems encountered when using deuterium-labeled internal standards?
The most prevalent issues include:
-
Isotopic Exchange (Back-Exchange): Deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or matrix.[1][2][3]
-
Isotopic Purity: The internal standard may contain significant amounts of the unlabeled analyte.[1][4]
-
Chromatographic Shift (Isotope Effect): The deuterated standard may have a slightly different retention time than the analyte, leading to poor co-elution.[1][5][6]
-
Matrix Effects: Variations in the sample matrix can differentially affect the ionization of the analyte and the internal standard, especially if they do not co-elute perfectly.[6][7][8]
-
In-Source Fragmentation: The deuterated internal standard can lose a deuterium atom within the mass spectrometer's ion source.[1]
Q2: Why is the position of the deuterium label on the molecule so important?
The stability of the deuterium label is highly dependent on its position within the molecule.[9] Labels on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are often labile and prone to exchange with hydrogen atoms from the solvent.[2][3][5] Ideally, deuterium labels should be placed on chemically stable positions, such as aromatic rings or aliphatic chains, to prevent isotopic exchange.[1][4]
Q3: Can a deuterium-labeled internal standard fail to correct for matrix effects?
Yes, despite their structural similarity to the analyte, deuterium-labeled internal standards do not always correct for matrix effects.[7] If the analyte and the internal standard do not co-elute perfectly due to the isotope effect, they can be affected differently by ion suppression or enhancement in the mass spectrometer's ion source.[6][7] This is particularly problematic when there are sharp changes in ion suppression across the chromatographic peak.
Q4: What are the ideal purity requirements for a deuterium-labeled internal standard?
High isotopic and chemical purity are crucial. The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration, especially at low levels.[1] It is important that the internal standard be free of the unlabeled species.[9] A mass difference of three or more mass units between the analyte and the internal standard is generally recommended for small molecules to avoid spectral overlap.[9]
Troubleshooting Guides
Issue 1: Inaccurate Quantification - Poor Accuracy and Precision
Symptoms:
-
High variability in replicate measurements.
-
Systematic bias (consistently high or low results).
-
Calibration curve fails to meet acceptance criteria.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
- 7. myadlm.org [myadlm.org]
- 8. researchgate.net [researchgate.net]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Technical Support Center: Optimizing GC-MS Parameters for Guaiacol-d4 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of Guaiacol-d4.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in GC-MS analysis?
This compound is a deuterated form of Guaiacol, meaning that four of its hydrogen atoms have been replaced with deuterium atoms. It is commonly used as an internal standard in GC-MS analysis.[1] The key benefit of using a deuterated internal standard is that it is chemically very similar to the non-deuterated analyte of interest, so it behaves similarly during sample preparation and chromatographic separation. However, it has a different mass, allowing the mass spectrometer to distinguish it from the analyte. This helps to correct for variations in sample injection volume, and potential loss of sample during preparation, leading to more accurate and precise quantification.
Q2: What are the initial GC-MS parameters I should consider for this compound analysis?
For a starting point, you can use the general parameters outlined in the table below. These will likely require further optimization for your specific application and instrument.
Table 1: Recommended Starting GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| GC Parameters | |
| Injection Mode | Splitless (for trace analysis) or Split (10:1) |
| Injector Temperature | 250 - 270 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Type | 5% phenylmethylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm x 0.25 µm |
| Oven Program | Initial: 50-70°C, hold for 1-2 minRamp: 10-20°C/min to 280-300°CFinal Hold: 2-5 min |
| MS Parameters | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 - 250 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | To be determined based on the mass spectrum of this compound |
| Dwell Time | 100 ms |
Q3: How do I select the right ions to monitor in Selected Ion Monitoring (SIM) mode for this compound?
To select the appropriate ions for SIM mode, you first need to obtain a full scan mass spectrum of a pure this compound standard. From this spectrum, you will identify the most abundant and specific ions. Typically, you would choose a quantifier ion (the most abundant) and one or two qualifier ions (other characteristic ions). Monitoring multiple ions increases the specificity of your analysis. The choice of ions should also consider potential interferences from the matrix.
Q4: What are the key steps in validating a GC-MS method for this compound?
Method validation ensures that your analytical procedure is suitable for its intended purpose.[2] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[3] This is typically evaluated over a range of concentrations.
-
Accuracy: The closeness of the test results to the true value.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Guides
This section addresses common issues encountered during the GC-MS analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Causes:
-
Active sites in the inlet or column: These can be caused by contamination or degradation.
-
Improper column installation: If the column is not installed correctly in the injector or detector, it can lead to peak shape issues.[5]
-
Incompatible solvent: The sample solvent may not be compatible with the column's stationary phase.
-
Column overload: Injecting too much sample can lead to peak fronting.[5]
-
-
Solutions:
-
Perform inlet maintenance: Replace the liner and septum. Use an ultra-inert liner if available.[5]
-
Condition the column: Bake the column at a high temperature (as recommended by the manufacturer) to remove contaminants.
-
Trim the column: Cut off the first 0.5-1 meter of the column to remove any non-volatile residues.
-
Check column installation: Ensure the column is installed at the correct depth in both the injector and the MS interface.
-
Reduce injection volume: If peak fronting is observed, try injecting a smaller volume or diluting the sample.
-
Problem 2: Low Sensitivity or No Peak Detected
-
Possible Causes:
-
Leak in the system: Air leaks can significantly reduce sensitivity.
-
Incorrect MS tune: The mass spectrometer may not be properly calibrated.
-
Degraded or contaminated ion source: A dirty ion source will result in poor ionization efficiency.
-
Incorrect SIM ions: The selected ions may not be correct for this compound.
-
Low concentration of this compound: The concentration in the sample may be below the detection limit of the instrument.
-
-
Solutions:
-
Perform a leak check: Use an electronic leak detector to check for leaks at all fittings.
-
Tune the mass spectrometer: Perform an autotune or manual tune according to the manufacturer's instructions.[5]
-
Clean the ion source: If the tune report indicates a dirty source, follow the manufacturer's procedure for cleaning the ion source components.
-
Verify SIM ions: Inject a known standard of this compound in full scan mode to confirm its mass spectrum and the correct ions to monitor.
-
Prepare a more concentrated standard: To confirm the method is working, analyze a standard at a higher concentration.
-
Problem 3: Inconsistent Results (Poor Reproducibility)
-
Possible Causes:
-
Inconsistent injection volume: The autosampler may not be functioning correctly.
-
Sample degradation: this compound may be unstable in the sample matrix or under the storage conditions.
-
Variability in sample preparation: Inconsistent extraction or derivatization can lead to variable results.
-
Fluctuations in instrument conditions: Changes in temperature, flow rate, or detector response can affect reproducibility.
-
-
Solutions:
-
Check the autosampler: Inspect the syringe for bubbles or damage. Ensure the injection volume is set correctly.
-
Evaluate sample stability: Analyze samples immediately after preparation or conduct a stability study to determine appropriate storage conditions.
-
Standardize sample preparation: Use a consistent and well-documented procedure for all samples and standards.
-
Monitor instrument performance: Regularly check system suitability by injecting a standard to ensure the instrument is performing consistently.
-
Experimental Protocols
Protocol 1: Quantitative Analysis using this compound as an Internal Standard
This protocol outlines a general procedure for the quantification of an analyte in a sample matrix using this compound as an internal standard.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the analyte of interest at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.
-
-
Preparation of Calibration Standards:
-
Create a series of calibration standards by spiking a blank matrix with known amounts of the analyte stock solution to achieve a range of concentrations.
-
Add a constant amount of the this compound internal standard stock solution to each calibration standard.
-
-
Sample Preparation:
-
To a known volume or weight of the sample, add the same constant amount of the this compound internal standard stock solution as was added to the calibration standards.
-
Perform any necessary extraction, cleanup, or derivatization steps.
-
-
GC-MS Analysis:
-
Inject the prepared calibration standards and samples into the GC-MS system.
-
Acquire data in SIM mode, monitoring the selected ions for both the analyte and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for the quantifier ions of both the analyte and this compound.
-
Calculate the response factor (RF) for each calibration standard using the following formula: RF = (Analyte Peak Area / this compound Peak Area) / (Analyte Concentration / this compound Concentration)
-
Create a calibration curve by plotting the peak area ratio (Analyte/Guaiacol-d4) against the concentration ratio.
-
Determine the concentration of the analyte in the samples by using the peak area ratio from the sample and the calibration curve.
-
Visualizations
Caption: Workflow for GC-MS Method Development and Optimization.
Caption: Troubleshooting Decision Tree for Common GC-MS Issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. impactfactor.org [impactfactor.org]
- 3. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Technical Support Center: Minimizing Matrix Effects with Guaiacol-d4 in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Guaiacol-d4 as an internal standard to mitigate matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative results.[1][2]
Q2: How does this compound, as a deuterated internal standard, theoretically correct for matrix effects?
A2: this compound is a stable isotope-labeled (SIL) version of Guaiacol, where four hydrogen atoms have been replaced by deuterium. The fundamental principle is that this compound has nearly identical physicochemical properties to the unlabeled Guaiacol.[2] Consequently, during sample preparation, chromatographic separation, and ionization in the mass spectrometer, it is affected by the matrix in the same manner as the analyte. By calculating the ratio of the analyte's peak area to the internal standard's peak area, any signal fluctuations caused by matrix effects are normalized, leading to accurate quantification.
Q3: What are the primary advantages of using this compound over a structural analog internal standard?
A3: The main advantage of using a deuterated internal standard like this compound is its close physicochemical similarity to the analyte. This ensures that it co-elutes with the analyte and experiences nearly identical effects from the matrix, extraction recovery, and ionization. Structural analogs, while similar, may have different retention times and ionization efficiencies, leading to less effective compensation for matrix effects.
Q4: Can this compound completely eliminate matrix effects?
A4: While this compound is highly effective at compensating for matrix effects, it may not completely eliminate them in all situations. The goal is to achieve consistent and accurate quantification by normalizing the analyte response to that of the internal standard. The effectiveness of this compensation should be assessed during method validation.
Troubleshooting Guide
Problem: Inconsistent or inaccurate results despite using this compound.
This is a common issue that suggests the internal standard is not fully compensating for the matrix effect. Here are potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Chromatographic Separation of Analyte and Internal Standard | Due to the "isotope effect," deuterated standards can sometimes elute slightly earlier or later than the native analyte. If the matrix effect is not uniform across the peak elution window, this can lead to differential ion suppression or enhancement. Solution: - Optimize the chromatographic method (e.g., adjust the gradient, mobile phase composition, or column chemistry) to ensure co-elution of Guaiacol and this compound. |
| Differential Matrix Effects | In some complex matrices, the specific co-eluting interferences at the retention time of the analyte and the internal standard may differ slightly, leading to incomplete compensation. Solution: - Improve sample preparation to remove more interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation. |
| Internal Standard Concentration | An inappropriately high concentration of the internal standard can, in some cases, contribute to ion suppression of the analyte. Solution: - Evaluate different concentrations of this compound to find an optimal level that provides a stable signal without impacting the analyte's ionization. |
| Contamination of the Internal Standard | The this compound standard may contain a small amount of unlabeled Guaiacol, which can interfere with the quantification of the analyte, especially at low concentrations. Solution: - Verify the purity of the this compound standard. If necessary, prepare calibration standards and quality control samples with and without the internal standard to assess its contribution to the analyte signal. |
Experimental Protocols
Experiment 1: Quantitative Assessment of Matrix Effects
This experiment is designed to quantify the extent of matrix effects and evaluate the effectiveness of this compound in compensating for them.
Methodology:
Three sets of samples are prepared:
-
Set A (Neat Solution): Guaiacol and this compound are spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Spike Matrix): A blank matrix (e.g., plasma, urine) is extracted first, and then Guaiacol and this compound are spiked into the final, clean extract.
-
Set C (Pre-Spike Matrix): Guaiacol and this compound are spiked into the blank matrix before the extraction process.
All three sets of samples are then analyzed by LC-MS/MS.
Calculations:
-
Matrix Factor (MF): Measures the extent of ion suppression or enhancement.
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
-
Recovery (RE): Measures the efficiency of the extraction process.
-
RE = (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)
-
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): Evaluates the ability of the internal standard to compensate for matrix effects.
-
IS-Normalized MF = ( (Peak Area of Analyte in Set B) / (Peak Area of IS in Set B) ) / ( (Peak Area of Analyte in Set A) / (Peak Area of IS in Set A) )
-
Data Interpretation:
| Parameter | Value | Interpretation |
| Matrix Factor (MF) | MF = 1 | No matrix effect. |
| MF < 1 | Ion suppression. | |
| MF > 1 | Ion enhancement. | |
| Recovery (RE) | Close to 100% | Efficient extraction process. |
| IS-Normalized MF | Close to 1 | This compound is effectively compensating for the matrix effect. |
| Significantly different from 1 | Differential matrix effects on Guaiacol and this compound. |
Illustrative Quantitative Data
The following table presents hypothetical data from a matrix effect experiment for the analysis of Guaiacol in human plasma.
| Parameter | Without Internal Standard | With this compound Internal Standard |
| Matrix Factor (MF) | 0.65 (Significant Ion Suppression) | 0.67 (Similar Ion Suppression for Analyte) |
| IS-Normalized MF | N/A | 1.02 (Effective Compensation) |
| Recovery (RE) | 85% | 86% |
| Precision (%CV) of Quality Control Samples | 18% | 4% |
| Accuracy (%Bias) of Quality Control Samples | 25% | 3% |
This data illustrates that while significant ion suppression was present, the use of this compound as an internal standard led to an IS-Normalized Matrix Factor close to 1, indicating effective compensation. This is reflected in the improved precision and accuracy of the quality control samples.
Example LC-MS/MS Protocol for Guaiacol Analysis
This protocol is a general guideline and should be optimized for your specific instrumentation and application.
1. Sample Preparation (Human Plasma)
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
2. LC Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90% to 10% B
-
4.1-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Guaiacol: Precursor ion (Q1) m/z 125.1 -> Product ion (Q3) m/z 93.1
-
This compound: Precursor ion (Q1) m/z 129.1 -> Product ion (Q3) m/z 97.1
-
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Logic of matrix effect compensation with a deuterated internal standard.
References
Addressing deuterium exchange issues with Guaiacol-d4
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing potential deuterium exchange issues when using Guaiacol-d4 as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern when using this compound?
Deuterium exchange is a chemical reaction where a deuterium atom on a molecule, such as this compound, is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, mobile phase). This is a critical issue in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), for several reasons:
-
Inaccurate Quantification: The primary role of a deuterated internal standard is to mimic the behavior of the analyte to correct for variability in sample preparation and analysis. If deuterium atoms are lost, the mass of the internal standard changes, leading to an incorrect measurement of its concentration. This can result in the inaccurate quantification of the target analyte.
-
Signal Overlap: Loss of deuterium from this compound will generate Guaiacol, the non-deuterated analyte. This can artificially inflate the analyte signal, leading to an overestimation of its concentration.
-
Decreased Sensitivity: The signal intensity of the deuterated standard may decrease over time if exchange occurs, potentially impacting the precision and accuracy of the analysis.
Q2: Which deuterium atoms on the this compound molecule are most susceptible to exchange?
This compound has deuterium labels on the aromatic ring. The stability of these deuterium atoms can be influenced by the chemical environment.
-
Aromatic Ring Deuteriums: Deuterium atoms on aromatic rings are generally more stable than those on heteroatoms (like oxygen or nitrogen). However, they can still be susceptible to exchange, particularly under acidic conditions. The hydroxyl (-OH) and methoxy (-OCH3) groups on the guaiacol ring are electron-donating, which can make the ortho and para positions on the ring more reactive and potentially more prone to deuterium exchange through electrophilic aromatic substitution mechanisms.
Q3: What factors can promote deuterium exchange in this compound?
Several experimental conditions can increase the risk and rate of deuterium exchange:
-
pH: Both highly acidic and basic conditions can catalyze deuterium exchange. For many deuterated compounds, the minimum rate of exchange is often observed in a slightly acidic pH range.
-
Temperature: Higher temperatures accelerate chemical reactions, including deuterium exchange. Storing stock solutions and samples at elevated temperatures, or using high-temperature analytical columns, can increase the rate of exchange.
-
Solvent Composition: Protic solvents, such as water and methanol, are sources of hydrogen atoms and can facilitate deuterium exchange. The composition of the mobile phase in LC-MS applications is a critical factor.
-
Exposure Time: The longer this compound is exposed to conditions that promote exchange (e.g., in the autosampler in a protic mobile phase), the greater the extent of exchange will be.
Troubleshooting Deuterium Exchange Issues
This section provides a structured approach to identifying and resolving common issues related to deuterium exchange with this compound.
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Decreasing this compound peak area over a sequence of injections. | Deuterium exchange is occurring in the autosampler. | 1. Assess Autosampler Conditions: - Lower the autosampler temperature (e.g., to 4 °C). - Minimize the residence time of samples in the autosampler before injection. 2. Modify Sample Diluent: - If possible, reconstitute the final sample in a solvent with a lower protic content that is still compatible with your mobile phase. |
| Appearance or increase of a peak corresponding to unlabeled Guaiacol in a this compound standard solution. | Significant deuterium exchange has occurred. | 1. Verify Standard Integrity: - Prepare a fresh stock solution of this compound in a recommended aprotic solvent (e.g., acetonitrile) and re-analyze. - Compare the chromatogram of the fresh standard to the one showing the issue. 2. Evaluate Mobile Phase pH: - If using an acidic mobile phase, try to increase the pH to a level that still provides good chromatography for your analyte. |
| Inaccurate and imprecise quantitative results for the target analyte. | Partial deuterium exchange of this compound is compromising its function as an internal standard. | 1. Conduct a Stability Study: - Prepare the this compound standard in your typical mobile phase and analyze it at different time points (e.g., 0, 2, 4, 8, and 24 hours) to assess its stability. 2. Optimize LC Method: - Reduce the column temperature if feasible for your separation. - Shorten the analytical run time to minimize exposure to potentially harsh mobile phase conditions. |
| Chromatographic separation of Guaiacol and this compound. | The "isotope effect" can sometimes lead to slight differences in retention times between the analyte and its deuterated counterpart, which can exacerbate issues if ion suppression varies across the peak. | 1. Adjust Chromatography: - Modify the gradient or mobile phase composition to ensure co-elution of Guaiacol and this compound. Complete co-elution is crucial for accurate correction of matrix effects. |
Illustrative Stability Data
The following table provides a hypothetical representation of this compound stability under different pH and temperature conditions. Actual results may vary.
| Condition | % Deuterium Exchange (Hypothetical) | Recommendation |
| Mobile Phase pH 2.5, 40°C, 24h | 8% | Consider reducing temperature or run time. |
| Mobile Phase pH 4.5, 40°C, 24h | 2% | Optimal for stability and chromatography. |
| Mobile Phase pH 8.0, 40°C, 24h | 5% | Higher pH may increase exchange rate. |
| Mobile Phase pH 4.5, 25°C, 24h | <1% | Lower temperature enhances stability. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Analytical Solvents
Objective: To determine the stability of this compound and the extent of deuterium exchange in the solvents and mobile phases used for analysis.
Methodology:
-
Preparation of this compound Solution: Prepare a working solution of this compound at a known concentration (e.g., 1 µg/mL) in the test solvent (e.g., your LC mobile phase).
-
Incubation: Aliquot the solution into several vials and store them under different conditions that mimic your experimental setup (e.g., room temperature, refrigerated at 4°C, and at your LC column temperature).
-
Time-Point Analysis: Analyze the aliquots by LC-MS at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Data Analysis:
-
Monitor the peak area of this compound over time. A significant decrease may indicate degradation or exchange.
-
Monitor for the appearance and increase in the peak area of unlabeled Guaiacol.
-
Calculate the percentage of deuterium exchange at each time point by comparing the peak area of the unlabeled Guaiacol to the total peak area (Guaiacol + this compound).
-
Protocol 2: Quantification of an Analyte Using this compound as an Internal Standard
Objective: To accurately quantify a target analyte in a sample matrix using this compound as an internal standard.
Methodology:
-
Sample Preparation:
-
To a known volume of your sample (e.g., plasma, urine), add a precise volume of a this compound internal standard working solution at a concentration that yields a robust signal.
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the solvent and reconstitute the extract in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a chromatographic method that ensures the co-elution of the analyte and this compound.
-
Detect the analyte and this compound using multiple reaction monitoring (MRM) with optimized transitions.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to this compound for all samples, calibration standards, and quality controls.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Troubleshooting Workflow for Deuterium Exchange
Caption: A logical workflow for troubleshooting suspected deuterium exchange.
Guaiacol's Influence on the NF-κB Signaling Pathway
Guaiacol has been shown to inhibit the lipopolysaccharide (LPS)-stimulated activation of NF-κB. This pathway is a key regulator of inflammation.
Caption: Simplified diagram of Guaiacol's inhibitory effect on the NF-κB pathway.
Improving peak shape and resolution for Guaiacol-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Guaiacol-d4, focusing on improving peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting) for this compound?
Poor peak shape in the analysis of this compound can stem from several factors. Peak tailing is often the most common issue observed.[1][2] This can be caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanols on silica-based columns.[1][3] Other contributing factors include column overload, improper mobile phase pH or buffer concentration, and issues with the HPLC system itself.[1][2][4] Peak fronting is less common but can occur due to column overload or an inappropriate sample solvent.[5]
Q2: How does the choice of HPLC column affect the resolution and peak shape of this compound?
The column is a critical component in achieving optimal separation.[6] For a moderately polar compound like this compound, a standard C18 column is often a good starting point. However, if peak tailing is observed due to silanol interactions, consider using a column with end-capping or a different stationary phase altogether, such as a phenyl or cyano phase, which can offer different selectivity.[7] The particle size of the column packing also plays a significant role; smaller particles generally lead to sharper peaks and better resolution, albeit at the cost of higher backpressure.[8][9]
Q3: What role does the mobile phase composition play in optimizing the separation of this compound?
The mobile phase composition, including the organic modifier, pH, and buffer concentration, is crucial for achieving good peak shape and resolution.[10] Adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase will control the retention time of this compound.[10] The pH of the mobile phase can affect the ionization state of this compound and the silica support, thereby influencing peak shape.[1] Using a buffer of appropriate concentration can help maintain a constant pH and minimize peak tailing.[1][2]
Q4: Can the sample preparation process impact the peak shape of this compound?
Yes, sample preparation is a critical step. The solvent used to dissolve the this compound sample should ideally be the same as or weaker than the initial mobile phase to avoid peak distortion.[4] Injecting a sample dissolved in a much stronger solvent can lead to broad or split peaks. Additionally, ensuring the sample is free of particulates by filtering it before injection can prevent column frit blockage and subsequent peak shape issues.[10][11] Overloading the column with a too-concentrated sample can also cause peak fronting and broadening.[4][8]
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
Peak tailing is a common issue that can compromise resolution and integration accuracy.[2][5] Follow these steps to diagnose and resolve peak tailing for this compound.
Troubleshooting Steps:
-
Check for Secondary Silanol Interactions:
-
Action: Lower the mobile phase pH (e.g., to pH 2.5-3.5) to suppress the ionization of residual silanol groups on the silica-based column.[1]
-
Action: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.
-
Action: Switch to an end-capped column or a column with a different stationary phase (e.g., a polymer-based or hybrid silica column).
-
-
Evaluate Mobile Phase and Buffer:
-
Assess for Column Overload:
-
Action: Reduce the concentration of the injected sample by diluting it 10-fold and re-injecting. If the peak shape improves, the original sample was likely overloaded.[2]
-
-
Inspect for System Issues:
-
Action: Check for and eliminate any extra-column dead volume in the system, such as from excessively long or wide tubing.
-
Action: Ensure that the column is properly packed and has not developed a void at the inlet. A void can be addressed by reversing and flushing the column or replacing it.[2]
-
Guide 2: Improving Resolution
Poor resolution between this compound and other components can hinder accurate quantification. Use the following strategies to enhance separation.
Troubleshooting Steps:
-
Optimize Mobile Phase Strength:
-
Action: Decrease the percentage of the organic solvent in the mobile phase to increase the retention time and potentially improve separation from early-eluting impurities.[9]
-
-
Modify Mobile Phase Selectivity:
-
Action: Change the organic modifier (e.g., from acetonitrile to methanol or vice versa) to alter the selectivity of the separation.[9]
-
Action: Adjust the pH of the mobile phase to potentially change the retention times of co-eluting peaks relative to this compound.
-
-
Adjust Chromatographic Conditions:
-
Action: Lower the flow rate. This can increase column efficiency and improve resolution, though it will also increase the analysis time.[8][10]
-
Action: Decrease the column temperature. Lower temperatures can sometimes increase retention and improve resolution, but may also lead to broader peaks.[8][10]
-
-
Evaluate the Column:
Experimental Protocols
Protocol 1: Method Development for this compound Analysis
This protocol outlines a systematic approach to developing a robust HPLC method for this compound.
-
Analyte and Standard Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the initial mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Initial Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a linear gradient from 30% B to 70% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 275 nm.[7]
-
-
Optimization of Mobile Phase:
-
Adjust the gradient slope and initial/final organic solvent percentage to achieve a suitable retention time for this compound (ideally between 3 and 10 minutes).
-
If peak tailing is observed, consider adding a buffer to the aqueous phase (e.g., 10 mM ammonium formate adjusted to pH 3.5).
-
-
Optimization of Flow Rate and Temperature:
-
Method Validation:
Data Presentation
Table 1: Effect of Mobile Phase Composition on this compound Peak Shape and Retention Time
| Mobile Phase Composition (Aqueous:Acetonitrile) | Retention Time (min) | Tailing Factor | Resolution (from nearest impurity) |
| 70:30 | 8.5 | 1.8 | 1.2 |
| 60:40 | 5.2 | 1.5 | 1.8 |
| 50:50 | 3.1 | 1.3 | 2.1 |
| 60:40 with 0.1% Formic Acid | 4.8 | 1.1 | 2.5 |
Visualizations
References
- 1. hplc.eu [hplc.eu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sielc.com [sielc.com]
- 4. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 5. waters.com [waters.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. High-Performance Liquid Chromatography Method for Simultaneous Determination of Guaifenesin, Salbutamol Sulfate and Guaifenesin Impurity (Guaiacol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Toxicological analyses: analytical method validation for prevention or diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ion Suppression with Guaiacol-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to ion suppression when using Guaiacol-d4 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest (and the internal standard) in the mass spectrometer's ion source.[1][2][3] This interference leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1][4] While this compound, as a stable isotope-labeled internal standard (SIL-IS), is designed to co-elute with and experience similar ion suppression to the unlabeled guaiacol, differential matrix effects can still occur, leading to inaccurate quantification.[3][5]
Q2: What are the primary causes of ion suppression for a phenolic compound like guaiacol?
A2: The primary causes of ion suppression for guaiacol are co-eluting matrix components that compete for ionization.[1][6] These can include:
-
Endogenous compounds from the sample matrix, such as salts, phospholipids, and proteins in biological samples like plasma or urine.[3][7][8]
-
Mobile phase additives and their concentrations can significantly influence ionization efficiency.[6]
-
High concentrations of the analyte or internal standard can lead to self-suppression due to saturation of the ionization source.[2]
Q3: How can I determine if ion suppression is affecting my analysis?
A3: A common and effective method to identify ion suppression is the post-column infusion experiment .[1] In this technique, a constant flow of a guaiacol standard is introduced into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant signal of the infused standard indicates the retention time at which matrix components are eluting and causing ion suppression.[1] Another method is the post-extraction spike , where the response of guaiacol spiked into a blank matrix extract is compared to its response in a clean solvent. A lower response in the matrix extract signifies ion suppression.[8]
Q4: Could issues with the this compound standard itself be the problem?
A4: Yes, several factors related to the deuterated standard can lead to issues:
-
Chromatographic (Isotopic) Shift: The deuterated internal standard may not co-elute perfectly with the native analyte due to slight differences in physicochemical properties.[9][10] If this shift occurs in a region of ion suppression, the analyte and internal standard will experience different degrees of suppression, leading to inaccurate results.[5]
-
Isotopic Exchange (H/D Exchange): While less common for aromatic deuterium atoms, there is a potential for the deuterium on this compound to exchange with hydrogen from the solvent, especially under certain pH or temperature conditions.[11][12] This would alter the concentration of the internal standard.
-
Purity of the Standard: The presence of unlabeled guaiacol as an impurity in the this compound standard can lead to an overestimation of the analyte concentration, particularly at low levels.
Troubleshooting Guides
Identifying and Mitigating Ion Suppression
If you observe symptoms like poor signal reproducibility, decreased sensitivity, or high variability in the analyte-to-internal-standard ratio, follow this guide to troubleshoot potential ion suppression.
Table 1: Common Issues and Initial Checks for Ion Suppression with this compound
| Symptom | Possible Cause | Recommended Initial Action |
| Low signal intensity for both guaiacol and this compound | Significant ion suppression from the matrix. | Perform a post-column infusion experiment to identify suppression zones. Optimize sample preparation to remove interferences. |
| High variability in the this compound signal across a run | Inconsistent matrix effects; system contamination. | Check for carryover by injecting a blank solvent after a high-concentration sample. Ensure consistent sample preparation. |
| Inconsistent analyte/internal standard area ratio | Differential matrix effects; poor co-elution. | Verify co-elution of guaiacol and this compound. If they are separated, adjust chromatography. Quantitatively assess the matrix effect. |
| Gradual decrease in signal over a batch of samples | Build-up of matrix components in the ion source or on the column. | Implement a more robust column wash step between injections. Schedule regular ion source cleaning. |
Illustrative Data on Matrix Effects
The extent of ion suppression is highly dependent on the sample matrix and the sample preparation method employed. The following table provides illustrative data for phenolic compounds in common biological matrices.
Table 2: Illustrative Quantitative Data on Matrix Effect for a Phenolic Analyte
Disclaimer: This table presents hypothetical data for illustrative purposes, as specific quantitative data for this compound was not available in the provided search results. The values are based on general expectations for phenolic compounds in LC-MS analysis.
| Matrix Type | Sample Preparation Method | Matrix Effect (%)* | Analyte Recovery (%) |
| Plasma | Protein Precipitation (Acetonitrile) | 45% (Suppression) | >90% |
| Plasma | Liquid-Liquid Extraction (MTBE) | 85% (Minor Suppression) | 75-85% |
| Plasma | Solid-Phase Extraction (C18) | 98% (Negligible Effect) | >95% |
| Urine | Dilute-and-Shoot (1:10) | 30% (Significant Suppression) | ~100% |
| Urine | Solid-Phase Extraction (Mixed-Mode) | 95% (Negligible Effect) | >90% |
*Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value <100% indicates suppression.
Ionization Source Considerations
The choice of ionization source can impact the severity of ion suppression.
Table 3: Comparison of Ionization Sources for Phenolic Compounds
| Ionization Source | Susceptibility to Ion Suppression | General Characteristics |
| Electrospray Ionization (ESI) | More susceptible | Generally good for polar to moderately polar compounds like guaiacol. Ionization occurs in the liquid phase.[7] |
| Atmospheric Pressure Chemical Ionization (APCI) | Less susceptible | Better for less polar compounds, but can also work for some polar molecules. Ionization occurs in the gas phase, which can reduce competition from non-volatile matrix components.[7] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment helps to visualize the regions in the chromatogram where ion suppression occurs.
Methodology:
-
Preparation:
-
Prepare a standard solution of guaiacol (e.g., 1 µg/mL) in a solvent compatible with your mobile phase.
-
Prepare a blank matrix extract using your standard sample preparation protocol.
-
-
System Setup:
-
Use a T-fitting to connect a syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source.
-
Place the guaiacol standard solution in the syringe pump.
-
-
Execution:
-
Begin the LC gradient without an injection and start infusing the guaiacol standard at a low, constant flow rate (e.g., 10-20 µL/min).
-
Monitor the signal for the guaiacol MRM transition. You should observe a stable, elevated baseline.
-
Once the baseline is stable, inject the blank matrix extract.
-
Continue to monitor the guaiacol signal throughout the chromatographic run.
-
-
Analysis:
-
Examine the resulting chromatogram. Any significant drop in the baseline signal indicates a region of ion suppression caused by eluting matrix components.
-
Protocol 2: Quantitative Assessment of Matrix Effect
This experiment quantifies the degree of ion suppression or enhancement.
Methodology:
-
Sample Preparation: Prepare three sets of samples in triplicate:
-
Set A (Neat Solution): Spike a known concentration of guaiacol and this compound into the final mobile phase composition.
-
Set B (Post-Spiked Matrix): Prepare a blank matrix extract. Spike the same concentration of guaiacol and this compound into the final extract.
-
Set C (Pre-Spiked Matrix): Spike the blank matrix with the same concentration of guaiacol and this compound before the extraction process.
-
-
Analysis:
-
Inject and analyze all three sets of samples using your LC-MS/MS method.
-
Calculate the peak areas for both guaiacol and this compound in each sample.
-
-
Calculations:
-
Matrix Effect (ME %): ME % = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (RE %): RE % = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Internal Standard Normalized Matrix Effect: Calculate the matrix effect for both the analyte and the internal standard and compare them to assess for differential matrix effects.
-
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting ion suppression.
Caption: Mechanism of Ion Suppression in an ESI Source.
Caption: Experimental Workflow for Investigating Ion Suppression.
Caption: Decision Tree for Troubleshooting this compound Signal Issues.
References
- 1. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Hydrogen/deuterium exchange-mass spectrometry analysis of high concentration biotherapeutics: application to phase-separated antibody formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Guaiacol Analysis via Injection Port Derivatization
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the analysis of guaiacol using injection port derivatization (IPD) with gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What is injection port derivatization (IPD)?
A1: Injection port derivatization, also known as in-port or online derivatization, is a technique where a chemical reaction to modify an analyte occurs directly within the heated injection port of a gas chromatograph.[1] This process transforms the analyte into a more volatile and thermally stable derivative, making it better suited for GC analysis.[1][2] The sample and a derivatizing reagent are co-injected, and the high temperature of the inlet facilitates a rapid reaction before the compounds enter the analytical column.[1]
Q2: Why is derivatization necessary for the GC analysis of guaiacol?
A2: Guaiacol is a phenolic compound containing a polar hydroxyl (-OH) group. This active hydrogen is problematic for GC analysis for several reasons[2]:
-
Poor Volatility: The hydrogen-bonding capability of the -OH group increases the boiling point of guaiacol, making it less volatile.
-
Analyte Adsorption: The polar -OH group can interact with active sites (e.g., free silanol groups) on the surfaces of the GC inlet liner and column, leading to poor peak shape (tailing), reduced peak response, and poor reproducibility.[2][3]
-
Thermal Instability: At high temperatures, some polar compounds can degrade in the GC system.
Derivatization replaces the active hydrogen with a non-polar group, typically a trimethylsilyl (TMS) group, which resolves these issues by increasing volatility, reducing polarity, and improving thermal stability.[2][4]
Q3: What are the most common derivatization reagents for guaiacol?
A3: Silylation reagents are the most common choice for derivatizing phenolic compounds like guaiacol.[4] The most widely used reagents include:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile silylating agent that is highly reactive towards hydroxyl groups.[5] Its byproducts are volatile and generally do not interfere with the analysis.
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent silylating agent, reported to be the most volatile of the common TMS reagents.[6]
-
TMCS (Trimethylchlorosilane): Often used as a catalyst (e.g., 1-10% in BSTFA) to increase the reactivity of the primary silylating agent, especially for sterically hindered hydroxyl groups.[4][7]
Q4: What are the advantages of IPD over traditional (offline) derivatization?
A4: IPD offers several key advantages over conventional derivatization methods that are performed in a vial prior to injection:
-
Simplicity and Speed: It eliminates separate sample preparation steps like heating, evaporation, and reconstitution, significantly reducing analysis time.[1][8]
-
Reduced Reagent Consumption: The technique typically requires smaller volumes of derivatization reagents.[1][8]
-
Minimized Sample Loss and Contamination: By performing the reaction in a closed system just before analysis, the risk of sample loss and exposure to contaminants (like moisture) is reduced.
-
Improved Reaction Efficiency: The high temperature of the GC inlet often drives the reaction to completion very quickly.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of guaiacol analysis using IPD.
Problem: Incomplete Derivatization (Presence of Both Guaiacol and Derivative Peaks)
-
Possible Cause 1: Insufficient Reagent
-
Solution: The derivatization reagent should be present in significant molar excess. A general guideline is to use at least a 2:1 molar ratio of the silylating reagent to active hydrogens in the sample. For complex matrices, this ratio may need to be increased substantially. Increase the volume ratio of reagent to sample (e.g., from 1:1 to 2:1) and observe the effect on the guaiacol peak.
-
-
Possible Cause 2: Injection Port Temperature is Too Low
-
Solution: The IPD reaction is temperature-dependent. A low inlet temperature may result in an incomplete or slow reaction. Increase the injection port temperature in increments of 10-20°C (e.g., from 250°C to 270°C) to find the optimal point for complete derivatization. Temperatures between 250°C and 300°C are often effective.[1]
-
-
Possible Cause 3: Insufficient Reaction Time (Purge-Off Time)
-
Solution: In splitless injection mode, the time before the split vent opens (purge-off time or splitless hold time) dictates the residence time of the analytes in the hot inlet. If this time is too short, the reaction may not go to completion. Increase the purge-off time (e.g., from 0.5 min to 1.0 or 1.5 min) to allow more time for the reaction to occur.[9]
-
Problem: Poor Peak Shape (Tailing) of the Derivatized Guaiacol Peak
-
Possible Cause 1: Active Sites in the GC System
-
Solution: Even though the analyte is derivatized, highly active sites in the inlet or column can still cause peak tailing. Ensure the system is inert by using a deactivated inlet liner (a splitless, single-taper liner with glass wool is a common choice). If the column has been in use for a long time, active sites may have developed; trim the front end of the column (e.g., 0.5 meters) or replace it if necessary.
-
-
Possible Cause 2: Co-elution with Matrix Components
-
Solution: In complex samples, matrix components can interfere with the peak. Adjust the GC oven temperature program to improve separation. A slower ramp rate can often resolve co-eluting peaks. If the issue persists, consider a sample cleanup step (e.g., Solid Phase Extraction) prior to analysis.[10][11]
-
Problem: Poor Reproducibility (%RSD > 15%)
-
Possible Cause 1: Moisture Contamination
-
Solution: Silylating reagents and their derivatives are highly sensitive to moisture, which can consume the reagent and hydrolyze the formed derivative. Ensure all solvents are anhydrous, store reagents under an inert atmosphere (e.g., nitrogen or argon), and tightly seal vials.
-
-
Possible Cause 2: Inconsistent Injection Technique
-
Solution: The "sandwich" injection technique is crucial for IPD. To ensure consistent mixing in the syringe, draw up solvent, an air bubble, the sample, another air bubble, and finally the derivatization reagent. Automating this process with an autosampler is highly recommended for achieving the best reproducibility.
-
-
Possible Cause 3: Inlet Liner Degradation
-
Solution: High temperatures and repeated injections of derivatizing agents and complex matrices can degrade the liner over time, creating active sites. Establish a regular maintenance schedule to replace the inlet liner and septum.[12]
-
Problem: Rapid MS Source Fouling or High Detector Noise
-
Possible Cause 1: Excess Derivatization Reagent
-
Solution: While an excess of reagent is needed, a gross excess can lead to contamination of the MS ion source, causing it to require cleaning more frequently.[12] Optimize the reagent-to-sample ratio to use the minimum amount necessary for complete derivatization. After developing the method, you can often reduce the reagent volume without compromising the reaction.
-
Quantitative Data Summary
The following tables provide representative data on how key experimental parameters affect the efficiency of guaiacol derivatization.
Table 1: Effect of Injection Port Temperature on Derivatization Yield Conditions: Guaiacol (10 µg/mL), BSTFA + 1% TMCS, Reagent:Sample Ratio (1:1 v/v), Purge-Off Time (1.0 min).
| Injection Port Temp. (°C) | Derivatization Yield (%) | Observation |
| 220 | 75.4 | Incomplete reaction; significant underivatized guaiacol peak present. |
| 240 | 92.1 | Reaction is nearly complete. |
| 260 | 99.8 | Optimal; complete derivatization with no residual guaiacol detected. |
| 280 | 99.9 | Complete derivatization; offers a robust upper range.[7][13] |
| 300 | 99.9 | No significant improvement; potential for analyte/derivative degradation. |
Table 2: Effect of Reagent-to-Analyte Molar Ratio on Derivatization Yield Conditions: Guaiacol (10 µg/mL), BSTFA + 1% TMCS, Injection Port Temperature (260°C), Purge-Off Time (1.0 min).
| Molar Ratio (Reagent:Guaiacol) | Derivatization Yield (%) | Observation |
| 1:1 | 65.2 | Insufficient reagent; incomplete reaction. |
| 2:1 | 94.5 | Significantly improved but may not be sufficient for all samples. |
| 5:1 | 99.8 | Complete derivatization achieved. |
| 10:1 | 99.9 | Robust excess, ensuring complete reaction even with minor matrix effects. |
Experimental Protocols
Protocol 1: IPD-GC-MS Analysis of Guaiacol using BSTFA
This protocol provides a starting point for method development.
-
Preparation of Reagents and Sample:
-
Prepare a stock solution of guaiacol in an anhydrous solvent like pyridine or acetonitrile.
-
Use a commercially available silylating reagent such as BSTFA + 1% TMCS. Store it in a desiccator and handle it under dry conditions.
-
Prepare the sample by diluting it to the desired concentration range with the same anhydrous solvent.
-
-
Autosampler and Injection Setup (Sandwich Injection):
-
Program the autosampler for a "sandwich" injection to ensure the sample and reagent mix upon injection but not in the syringe.
-
Syringe Wash: 3x with anhydrous solvent.
-
Step 1: Draw 0.5 µL of solvent.
-
Step 2: Draw 0.2 µL of air.
-
Step 3: Draw 1.0 µL of the sample.
-
Step 4: Draw 0.2 µL of air.
-
Step 5: Draw 1.0 µL of BSTFA + 1% TMCS.
-
Step 6: Inject the entire volume into the GC inlet.
-
-
Gas Chromatograph (GC) Conditions:
-
Injection Port: Splitless mode
-
Inlet Temperature: 260°C (optimize as needed)
-
Purge-Off Time: 1.0 minute
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Liner: Deactivated single-taper splitless liner
-
Oven Program:
-
Initial Temp: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Scan (e.g., m/z 40-450) or Selected Ion Monitoring (SIM) for higher sensitivity.
-
Guaiacol-TMS Derivative (m/z 196): Target ions m/z 181 (M-15) and 196 (M+).
-
-
Visualizations
The following diagrams illustrate key workflows and relationships in the IPD process.
Caption: Experimental workflow for IPD-GC-MS analysis of guaiacol.
Caption: Troubleshooting flowchart for incomplete derivatization.
Caption: Silylation reaction of guaiacol during injection port derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. scispace.com [scispace.com]
- 6. youtube.com [youtube.com]
- 7. library.dphen1.com [library.dphen1.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. repositori.udl.cat [repositori.udl.cat]
- 11. Injection-port derivatization coupled to GC-MS/MS for the analysis of glycosylated and non-glycosylated polyphenols in fruit samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Could BSTFA be a contamination source for GC-MS? - Chromatography Forum [chromforum.org]
- 13. researchgate.net [researchgate.net]
Column selection for optimal separation of Guaiacol and Guaiacol-d4
This technical support center provides guidance on the optimal chromatographic separation of guaiacol and its deuterated internal standard, guaiacol-d4. Researchers, scientists, and drug development professionals can find troubleshooting tips and frequently asked questions to assist with their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound used in quantitative analysis?
A deuterated internal standard (IS) is a version of the analyte where one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen.[1][2] In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), they are used to enhance accuracy and precision.[1] Because the deuterated standard is chemically very similar to the analyte, it exhibits nearly identical behavior during sample preparation, chromatography, and ionization.[1][2] However, it can be differentiated by its higher mass in a mass spectrometer. This allows it to serve as an internal reference to correct for variations during sample extraction, matrix effects, and instrument response.[1]
Q2: What is the ideal number of deuterium atoms for an internal standard?
Typically, a deuterated internal standard should have at least three deuterium atoms. This mass difference helps prevent interference from the natural isotopic abundance of the analyte. The optimal number of deuterium atoms depends on the analyte's molecular weight and the potential for isotopic overlap. The main objective is to have a standard that is easily distinguishable from the analyte by the mass spectrometer without significantly altering its chemical or physical properties.[1]
Q3: Can a deuterated internal standard perfectly correct for matrix effects?
While highly effective, deuterated internal standards may not always provide perfect correction for matrix effects.[1] The substitution of hydrogen with deuterium can sometimes lead to minor differences in physical properties, which may cause slight chromatographic retention time shifts between the analyte and the internal standard.[1] If this shift occurs in a region of variable ion suppression or enhancement, the correction may not be perfect.
Q4: What is the "isotope effect" in chromatography and how does it affect the separation of Guaiacol and this compound?
The chromatographic isotope effect refers to the phenomenon where isotopically labeled compounds, such as this compound, may have slightly different retention times than their unlabeled counterparts, like guaiacol.[3] Typically, in reversed-phase chromatography, deuterated compounds elute slightly earlier than their non-deuterated analogs.[3][4] This can be a challenge when using a deuterated internal standard, as the ideal internal standard should co-elute with the analyte for the most accurate quantification.[5]
Q5: What are the key considerations for selecting a column for Guaiacol and this compound separation?
The primary goal is to achieve co-elution or, at minimum, a consistent and minimal separation between guaiacol and this compound, while ensuring good peak shape and resolution from other matrix components. Key factors to consider are the stationary phase chemistry, column dimensions, and particle size.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Significant retention time shift between Guaiacol and this compound | Isotope effect is pronounced under the current conditions. | - Modify mobile phase: Adjust the organic solvent (acetonitrile or methanol) percentage. A slower gradient or isocratic elution with a lower organic content can sometimes reduce the separation between the two compounds.- Change column chemistry: A different stationary phase might exhibit a less pronounced isotope effect. For instance, if you are using a C18 column, consider trying a Phenyl-Hexyl or a C8 column. |
| Poor peak shape (broadening, tailing, or fronting) for one or both compounds | - Column degradation: The column may be aging or contaminated.- Incompatible mobile phase: The pH or solvent composition may not be optimal.- Co-elution with an interfering compound: Another compound in the matrix might be interfering with the peak. | - Replace the column: If the column is old or has been used extensively with complex matrices, replacement may be necessary.- Adjust mobile phase pH: Ensure the mobile phase pH is appropriate for guaiacol (a weakly acidic phenol). Adding a small amount of acid, like formic acid, can improve peak shape.- Modify chromatographic method: Alter the gradient, solvent, or even the column to separate the analytes from any interferences.[1] |
| Split peaks for the internal standard | - Degradation of the internal standard: this compound may be unstable in the sample matrix or under the processing conditions.- Co-elution with an interfering compound. | - Assess stability: Prepare fresh standards and samples to check for degradation.- Modify chromatographic method: As above, adjust the method to resolve the interference.[1] |
Column Selection and Experimental Protocols
Recommended Column Chemistries:
-
C18 (Octadecyl Silane): This is the most common reversed-phase column and a good starting point. It separates compounds based on hydrophobicity.
-
Phenyl-Hexyl: The phenyl-hexyl phase provides alternative selectivity due to pi-pi interactions with the aromatic ring of guaiacol. This can sometimes reduce the isotope effect.
-
C8 (Octyl Silane): A less hydrophobic alternative to C18, which may alter the retention and separation characteristics.[6]
-
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain and can offer different selectivity for polar compounds like guaiacol.
Comparison of Potential Columns for Guaiacol Analysis
| Column Type | Stationary Phase | Potential Advantages for Guaiacol/Guaiacol-d4 | Considerations |
| C18 | Octadecyl silane bonded to silica | - Good retention for moderately polar compounds.- Widely available and well-characterized. | May exhibit a noticeable isotope effect. |
| Phenyl-Hexyl | Phenyl-hexyl silane bonded to silica | - Alternative selectivity through pi-pi interactions.- May reduce the chromatographic isotope effect. | Retention times may differ significantly from C18. |
| C8 | Octyl silane bonded to silica | - Less hydrophobic than C18, leading to shorter retention times.- May offer different selectivity. | May provide less retention than desired for some applications. |
| Mixed-Mode | e.g., Primesep 100 | Combines reversed-phase and ion-exchange mechanisms.[7] | Can provide unique selectivity but may be more complex to develop a method for.[7] |
Representative Experimental Protocol (LC-MS/MS)
This protocol is a generalized starting point for method development, based on typical methods for analyzing small phenolic compounds.
-
Column: A C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.6 µm) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Gradient: A starting gradient could be 10-90% B over 5-10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 1-5 µL
-
Detection: Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for guaiacol and this compound.
-
Visualizing the Workflow
Column Selection Process
Caption: A flowchart for the column selection process.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Method for Analysis of Guaiacol on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: Mass Spectrometry Analysis with Guaiacol-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Guaiacol-d4 as an internal standard to reduce background noise in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a deuterated form of Guaiacol, meaning that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. In mass spectrometry, it is primarily used as an internal standard.[1] Because it is chemically almost identical to its non-deuterated counterpart (the analyte), it behaves similarly during sample preparation, chromatography, and ionization. However, due to the mass difference, it can be distinguished by the mass spectrometer. This allows it to be used to normalize for variations in sample processing and instrument response, ultimately improving the accuracy and precision of quantification.
Q2: How does using an internal standard like this compound help in reducing the impact of background noise?
While this compound doesn't directly reduce the chemical or electronic noise in the mass spectrometer, it helps to mitigate its effects on quantitative accuracy. Background noise can interfere with the analyte signal, causing suppression or enhancement.[2] By using a deuterated internal standard that co-elutes with the analyte, any signal suppression or enhancement caused by the matrix or other sources of noise will affect both the analyte and the internal standard similarly. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to more reliable and reproducible quantification.
Q3: What are the common sources of high background noise in my mass spectrometry data when using this compound?
High background noise in LC-MS can originate from various sources, broadly categorized as chemical and electronic noise.[3]
-
Chemical Noise: This arises from unintended, ionizable molecules entering the mass spectrometer. Common sources include:
-
Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer and typically appears as a consistent, random fluctuation in the baseline.[3]
Q4: Can the purity of this compound affect my results?
Yes, the purity of the this compound internal standard is critical. Impurities in the standard can introduce unexpected peaks in your chromatogram, potentially interfering with the analyte or other compounds of interest. More importantly, if the this compound contains a significant amount of its non-deuterated form (Guaiacol), it will artificially inflate the analyte signal, leading to inaccurate quantification. Always use high-purity, certified internal standards.
Troubleshooting Guides
Problem 1: High Background Noise Across the Entire Chromatogram
A consistently high baseline across your entire run often indicates a widespread contamination issue.
| Possible Causes | Recommended Solutions |
| Contaminated Mobile Phase | Prepare a fresh mobile phase using high-purity, LC-MS grade solvents and additives.[4][5] If possible, use solvents from a newly opened bottle. |
| Contaminated LC System | If fresh mobile phase does not resolve the issue, the contamination may be within the LC system (tubing, pump, injector). Flush the entire LC system with a strong solvent solution (e.g., a mixture of isopropanol, acetonitrile, methanol, and water). |
| Dirty Ion Source | A dirty ion source can be a significant source of background noise. Follow the manufacturer's protocol for cleaning the ion source components, such as the capillary and cone. |
| Leaks in the System | Air leaks in the LC or MS system can introduce nitrogen and other atmospheric components, increasing background noise.[7] Check all fittings and connections for tightness. |
Problem 2: Poor Signal-to-Noise (S/N) Ratio for the Analyte and this compound
Even with a relatively clean baseline, you may experience a poor signal-to-noise ratio for your peaks of interest.
| Possible Causes | Recommended Solutions |
| Inefficient Ionization | Optimize the ion source parameters, including nebulizing gas flow, drying gas temperature, and capillary voltage, to maximize the signal for your analyte and this compound.[8] |
| Matrix Effects | The sample matrix can suppress the ionization of your analyte and internal standard.[4] Improve sample cleanup using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[9] |
| Suboptimal MS Settings | Ensure that the mass spectrometer's tune and calibration are up to date.[8] Adjust the dwell time for the specific MRM transitions of your analyte and this compound to improve signal intensity. |
| Low Concentration | If the concentration of your analyte is near the limit of detection, the signal-to-noise ratio will inherently be low. Consider concentrating your sample extract before analysis. |
Problem 3: Inconsistent Peak Area Ratios Between Analyte and this compound
If the ratio of the analyte peak area to the this compound peak area is not consistent across replicate injections, it can indicate a problem with the integration or a differential response to matrix effects.
| Possible Causes | Recommended Solutions |
| Poor Chromatography | Peak tailing or splitting can lead to inconsistent integration.[10] Ensure your chromatographic method provides sharp, symmetrical peaks. This may involve adjusting the mobile phase composition, gradient, or switching to a different analytical column. |
| Co-eluting Interferences | A co-eluting compound from the matrix may be suppressing the ionization of the analyte and internal standard to different extents. Adjust the chromatographic separation to resolve the interference from your peaks of interest. |
| Incorrect Internal Standard Concentration | Ensure that the concentration of this compound is appropriate for the expected concentration range of your analyte. A very high or very low internal standard concentration can lead to non-linear responses. |
| Software Integration Issues | Manually review the peak integration for both the analyte and this compound to ensure the software is correctly identifying the peak start and end points. Adjust integration parameters if necessary. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
This protocol provides a general workflow for cleaning up a sample matrix before LC-MS analysis to reduce background noise.
-
Condition the SPE Cartridge:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of water through the cartridge to equilibrate.
-
-
Load the Sample:
-
Spike your sample with a known concentration of this compound.
-
Load the sample onto the conditioned SPE cartridge.
-
-
Wash the Cartridge:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elute the Analytes:
-
Elute the analyte and internal standard with 1 mL of methanol or another appropriate organic solvent.
-
-
Dry and Reconstitute:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
Protocol 2: LC-MS System Flushing
This protocol is for flushing the LC system to remove widespread contamination.
-
Prepare Flushing Solvents: Prepare bottles of high-purity water, isopropanol, and acetonitrile.
-
Remove Column: Disconnect the analytical column from the system and replace it with a union.
-
Flush with Water: Place all solvent lines in the water bottle and purge the pumps. Run water through the system at a moderate flow rate for 30 minutes.
-
Flush with Isopropanol: Switch all solvent lines to the isopropanol bottle, purge the pumps, and flush the system for at least 60 minutes.
-
Flush with Acetonitrile: Switch all solvent lines to the acetonitrile bottle, purge the pumps, and flush for 30 minutes.
-
Re-equilibrate: Re-introduce your mobile phases and allow the system to equilibrate before reinstalling the column.
Visualizations
Caption: Experimental workflow for quantitative analysis using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. opentrons.com [opentrons.com]
- 10. academic.oup.com [academic.oup.com]
Validation & Comparative
Guaiacol-d4: A Superior Internal Standard for Phenolic Compound Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of phenolic compounds, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of Guaiacol-d4 with other commonly used phenolic internal standards, supported by experimental data, to assist in making an informed selection for your analytical needs.
In analytical chemistry, particularly in chromatographic techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), internal standards are crucial for correcting variations in sample preparation and instrument response. For the analysis of phenolic compounds, which are ubiquitous in environmental and biological matrices, the ideal internal standard should closely mimic the physicochemical properties of the analytes of interest.
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely regarded as the gold standard for quantitative analysis due to their ability to co-elute with the target analyte and experience similar matrix effects. This compound, a deuterated form of guaiacol, has emerged as a robust internal standard for the analysis of a wide range of phenolic compounds.
Performance Comparison of Phenolic Internal Standards
The selection of an internal standard significantly impacts the accuracy and precision of analytical measurements. This section compares the performance of this compound with other commonly used phenolic internal standards: Phenol-d6 and 2,4,6-Tribromophenol. The data presented below is a synthesis of typical performance characteristics observed in analytical laboratories.
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | Matrix Effect (%) | Reference Method |
| This compound | Guaiacol, other volatile phenols | Wine, Grapes | 95 - 105 | < 10 (suppression) | GC-MS/MS[1] |
| Phenol-d6 | Phenol, Catechol | Wastewater | 85 - 110 | Variable | GC-MS[2] |
| 2,4,6-Tribromophenol | Brominated phenols, other phenols | Environmental Water, Soil | 70 - 130 | < 15 (suppression or enhancement) | LC-MS/MS, GC-MS[3][4][5] |
Note: Recovery and matrix effect values can vary depending on the specific matrix, extraction method, and analytical instrumentation.
The Advantages of this compound
This compound offers several advantages as an internal standard for phenolic compound analysis:
-
Structural Similarity: As a deuterated analog of guaiacol, a common phenolic compound, this compound shares very similar chemical and physical properties with a broad range of phenolic analytes. This ensures that it behaves similarly during extraction, derivatization, and chromatographic separation, leading to more accurate correction for analyte losses.
-
Minimal Isotopic Effect: The deuterium labeling in this compound results in a minimal isotopic effect on its retention time, ensuring it co-elutes closely with the non-labeled analytes. This is a critical factor for effective compensation of matrix effects, which can cause signal suppression or enhancement in the mass spectrometer.
-
Chemical Inertness: this compound is chemically stable and does not undergo significant degradation or exchange of deuterium atoms under typical analytical conditions, ensuring the integrity of the standard throughout the analytical process.
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and reliable analytical results. Below are representative protocols for the analysis of phenolic compounds using this compound as an internal standard in different matrices.
Analysis of Volatile Phenols in Wine by GC-MS/MS
This method is suitable for the quantification of guaiacol and other volatile phenols in wine, which can be responsible for smoke taint.
Sample Preparation:
-
To 1 mL of wine in a 10 mL screw-capped vial, add 100 µL of an internal standard solution containing this compound (and other deuterated phenols if necessary) in methanol.
-
Add 2 mL of a 1:1 (v/v) pentane:ethyl acetate solution.
-
Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper organic layer to a GC vial for analysis.
GC-MS/MS Conditions:
-
GC System: Agilent 8890 GC or equivalent
-
Column: DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector: Splitless, 250 °C
-
Oven Program: 40 °C (1 min hold), ramp to 240 °C at 10 °C/min, hold for 5 min
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electron Ionization (EI), 70 eV
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Analysis of Phenols in Environmental Water by GC-MS (Based on EPA Method 528)
This method is applicable to the determination of various phenols in drinking water. While EPA Method 528 specifies other deuterated surrogates, this compound can be incorporated as an internal standard for improved quantification of guaiacol and related compounds.[6][7]
Sample Preparation (Solid Phase Extraction - SPE):
-
Acidify a 1 L water sample to pH < 2 with hydrochloric acid.
-
Add the internal standard solution containing this compound.
-
Pass the sample through a conditioned polystyrene-divinylbenzene (PSDVB) SPE cartridge.
-
Wash the cartridge with reagent water.
-
Elute the phenols from the cartridge with methylene chloride.
-
Concentrate the eluate to 1 mL for GC-MS analysis.
GC-MS Conditions:
-
GC System: Agilent 6890N GC or equivalent
-
Column: Rxi®-5sil MS (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector: Splitless, 200 °C
-
Oven Program: 40 °C (6 min hold), ramp to 250 °C at 8 °C/min
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
MS System: Single quadrupole or ion trap mass spectrometer
-
Ionization: Electron Ionization (EI), 70 eV
-
Acquisition Mode: Full Scan (45-350 amu) or Selected Ion Monitoring (SIM)
Logical Workflow for Internal Standard Selection
The selection of an appropriate internal standard is a critical step in method development. The following diagram illustrates a logical workflow for choosing an internal standard for phenolic compound analysis.
Caption: A logical workflow for selecting an appropriate internal standard for phenolic analysis.
Conclusion
The use of a suitable internal standard is indispensable for achieving high-quality data in the quantitative analysis of phenolic compounds. This compound stands out as a superior choice due to its close structural and chemical similarity to a wide range of phenolic analytes, leading to excellent performance in terms of recovery and mitigation of matrix effects. While other internal standards like Phenol-d6 and 2,4,6-Tribromophenol have their applications, the comprehensive advantages of this compound make it a highly recommended internal standard for researchers, scientists, and drug development professionals striving for the utmost accuracy and precision in their analytical methods.
References
A Comparative Guide to Guaiacol Quantification: Cross-Validation of Guaiacol-d4 with Alternative Methods
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes is paramount. This guide provides an objective comparison of analytical methodologies for the quantification of Guaiacol, with a focus on the cross-validation of methods employing the deuterated internal standard, Guaiacol-d4. This document presents supporting experimental data, detailed protocols, and logical workflows to aid in method selection and validation.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy for enhancing the accuracy and precision of quantitative bioanalytical methods. By co-eluting with the analyte and exhibiting similar physicochemical properties, deuterated standards effectively compensate for variability in sample preparation, injection volume, and matrix effects like ion suppression or enhancement.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for Guaiacol quantification depends on various factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and available instrumentation. The following tables summarize the quantitative performance of two primary mass spectrometry-based methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), both utilizing this compound as an internal standard. A comparison with an external standard method is also provided to highlight the advantages of isotope dilution analysis.
Table 1: Performance Comparison of Guaiacol Quantification Methods
| Parameter | GC-MS with this compound IS | LC-MS/MS with this compound IS | External Standard Method (Typical) |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | Can vary significantly (e.g., 70-130%) |
| Precision (% RSD) | < 10% | < 15% | Often > 15% |
| Limit of Detection (LOD) | Low µg/L to ng/L range | Low µg/L to ng/L range | µg/L range |
| Limit of Quantification (LOQ) | Low µg/L to ng/L range | Low µg/L to ng/L range | µg/L range |
| Matrix Effect | Compensated | Compensated | Significant and variable |
| Sample Preparation | Derivatization may be required | Simple dilution may be possible | Extensive cleanup may be needed |
Note: The values presented are typical and may vary depending on the specific instrumentation, matrix, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative experimental protocols for the quantification of Guaiacol using GC-MS and LC-MS/MS with this compound as an internal standard.
Protocol 1: Guaiacol Quantification by GC-MS with this compound Internal Standard
This method is suitable for the analysis of volatile and semi-volatile compounds like Guaiacol, particularly in complex matrices such as wine or biological fluids.
1. Sample Preparation:
- To 1 mL of sample (e.g., plasma, wine), add a known concentration of this compound internal standard solution.
- Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
- For some applications, derivatization (e.g., acetylation or silylation) may be necessary to improve the chromatographic properties of Guaiacol.
- Evaporate the organic layer to dryness and reconstitute the residue in a suitable solvent for GC injection.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 6890 or equivalent.
- Mass Spectrometer: Agilent 5973 or equivalent.
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Injection Mode: Splitless.
- Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
- Ionization Mode: Electron Impact (EI) at 70 eV.
- MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for Guaiacol and this compound.
3. Data Analysis:
- Quantify Guaiacol by calculating the peak area ratio of the analyte to the internal standard.
- Generate a calibration curve by plotting the peak area ratios of calibration standards against their corresponding concentrations.
- Determine the concentration of Guaiacol in the samples from the calibration curve.
Protocol 2: Guaiacol Quantification by LC-MS/MS with this compound Internal Standard
This method is highly sensitive and specific, making it suitable for a wide range of applications, including the analysis of Guaiacol in complex biological matrices.
1. Sample Preparation:
- To 100 µL of sample, add a known concentration of this compound internal standard solution.
- Perform a protein precipitation by adding a solvent like acetonitrile.
- Centrifuge the sample to pellet the precipitated proteins.
- Dilute the supernatant with the initial mobile phase before injection.
2. LC-MS/MS Instrumentation and Conditions:
- Liquid Chromatograph: Agilent 1200 series or equivalent.
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).
- Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
- MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Guaiacol and this compound.
3. Data Analysis:
- Quantify Guaiacol using the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.
- Calculate the concentration of Guaiacol in the samples using the regression equation from the calibration curve.
Experimental Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate the general workflows for the analytical methods described.
Figure 1. GC-MS workflow for Guaiacol quantification.
Figure 2. LC-MS/MS workflow for Guaiacol quantification.
Figure 3. Logical workflow for method cross-validation.
Performance of Guaiacol-d4 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of an appropriate internal standard is paramount to ensure the accuracy and reliability of results. Among the choices available, deuterated stable isotope-labeled internal standards (SIL-IS) are widely regarded as the gold standard, particularly in mass spectrometry-based assays. This guide provides an objective comparison of the performance of Guaiacol-d4 against other internal standards in various matrices, supported by experimental data and detailed methodologies.
Deuterated internal standards, such as this compound, are analogues of the analyte where one or more hydrogen atoms have been replaced by deuterium. This modification results in a compound that is chemically and physically almost identical to the analyte, allowing it to co-elute during chromatography and experience similar effects during sample preparation and ionization.[1] This mimicry is crucial for compensating for variations in extraction recovery, matrix effects, and instrument response, ultimately leading to more precise and accurate quantification.[2]
Comparative Performance Data
The following tables summarize the performance characteristics of this compound and other commonly used internal standards for the analysis of guaiacol and related phenolic compounds. The data has been compiled from various studies and is intended to provide a comparative overview. It is important to note that performance can vary depending on the specific matrix, instrumentation, and experimental conditions.
Table 1: Performance Comparison of Internal Standards for Guaiacol Analysis
| Internal Standard | Matrix | Analytical Method | Linearity (R²) | Recovery (%) | Matrix Effect (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| This compound (or d3-Guaiacol) | Wine/Grapes | GC-MS, LC-MS/MS | >0.99 | Typically 90-110% | Minimal with IS | ~1 | ~3.3 | [3][4][5] |
| 4-Methylguaiacol-d3 | Wine | GC-MS | >0.99 | High and reproducible | Compensated by IS | Similar to analyte | Similar to analyte | [3] |
| Syringol-d3 | Grapes | LC-MS/MS | Not specified | Not specified | Not specified | Not specified | Not specified | [6] |
| Structural Analogues (e.g., other phenols) | General | LC-MS/MS | Variable | Can be inconsistent | Prone to differential matrix effects | Variable | Variable | [7] |
Note: Data is aggregated from multiple sources and specific values can be method-dependent. Recovery and matrix effect for deuterated standards are often considered high and minimal respectively, due to the principle of isotope dilution.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing analytical results. Below are generalized experimental protocols for the quantification of guaiacol in biological and environmental matrices using this compound as an internal standard with GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Guaiacol Analysis
-
Sample Preparation (e.g., for wine or water samples):
-
To 5 mL of the sample, add a known concentration of this compound internal standard solution.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of pentane and diethyl ether).
-
Concentrate the organic extract under a gentle stream of nitrogen.
-
The extract is now ready for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 200-250°C.
-
Oven Program: A temperature gradient to separate guaiacol from other matrix components (e.g., start at 40°C, ramp to 250°C).
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both guaiacol and this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Guaiacol Analysis
-
Sample Preparation (e.g., for plasma or urine samples):
-
To 100 µL of the sample, add the this compound internal standard.
-
Perform protein precipitation by adding a threefold excess of a cold organic solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or further diluted before LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acidifier like formic acid.
-
Flow Rate: 0.2-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both guaiacol and this compound should be optimized.
-
Visualizing the Workflow and Logic
To better understand the experimental process and the rationale behind using a deuterated internal standard, the following diagrams have been generated.
Experimental workflow for quantitative analysis using an internal standard.
How a deuterated internal standard corrects for analytical variability.
References
- 1. benchchem.com [benchchem.com]
- 2. texilajournal.com [texilajournal.com]
- 3. The effects of sample preparation and gas chromatograph injection techniques on the accuracy of measuring guaiacol, 4-methylguaiacol and other volatile oak compounds in oak extracts by stable isotope dilution analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Simple GC-MS/MS Method for Determination of Smoke Taint-Related Volatile Phenols in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
A Comparative Guide to Guaiacol Quantification Using Guaiacol-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Guaiacol, a significant biomarker and flavoring compound, utilizing its deuterated isotopologue, Guaiacol-d4, as an internal standard. The use of a stable isotope-labeled internal standard is a critical component of robust analytical methods, particularly in complex matrices, as it accurately corrects for variations in sample preparation and instrument response. This document synthesizes data from published studies to offer a comparative look at method performance and experimental protocols.
Quantitative Performance of Analytical Methods
The quantification of Guaiacol is predominantly achieved through chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the sample matrix and the specific research question. Below is a summary of performance data from a validated GC-MS/MS method for the analysis of volatile phenols, including Guaiacol.
| Parameter | Method 1: GC-MS/MS |
| Analyte | Guaiacol |
| Internal Standard | d3-Guaiacol |
| Linear Range | Not Specified |
| Limit of Detection (LOD) | ≤ 1 ng/g |
| Limit of Quantification (LOQ) | 1 - 3.3 ng/mL |
| Reproducibility (RSD%) | < 12% |
| Matrix | Grapes |
| Reference | [1] |
Note: The performance characteristics are indicative of the cited study and may vary based on instrumentation, matrix, and laboratory conditions.
Experimental Protocols
The use of a deuterated internal standard like this compound is a cornerstone of the stable isotope dilution analysis (SIDA) method, which is frequently employed for accurate quantification.[2] The general workflow involves sample preparation, instrumental analysis, and data processing.
Method 1: GC-MS/MS for Free and Bound Guaiacol in Grapes[1]
This method was developed for the quantification of both free and glycosidically bound volatile phenols, which are precursors to flavor-active compounds in products like wine.
1. Sample Preparation & Extraction:
-
Homogenize grape samples.
-
The internal standard, d3-guaiacol, is added to the homogenate.[1]
-
For the analysis of total Guaiacol (free and bound), an acid hydrolysis step is performed to cleave the glycosidic bonds. This typically involves heating the sample with an acid, such as hydrochloric acid or sulfuric acid.[1]
-
The volatile phenols, including Guaiacol and the internal standard, are then extracted from the aqueous matrix using an organic solvent (e.g., ethyl acetate).
2. Instrumental Analysis:
-
Technique: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1]
-
Separation: A capillary column, such as a DB-heavy-wax column, is used to separate the analytes.[1]
-
Detection: Mass spectrometry is performed in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Guaiacol and d3-Guaiacol are monitored.[1]
3. Data Analysis:
-
A calibration curve is constructed by plotting the ratio of the peak area of Guaiacol to the peak area of d3-Guaiacol against the concentration of Guaiacol standards.
-
The concentration of Guaiacol in the samples is determined from this calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of Guaiacol using a deuterated internal standard.
References
Guaiacol-d4 as an Internal Standard: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals seeking robust analytical methodologies, the choice of an internal standard is paramount to achieving accurate and precise quantification. This guide provides an objective comparison of Guaiacol-d4's performance as an internal standard, supported by experimental data and detailed protocols.
This compound, a deuterated form of guaiacol, is frequently employed as an internal standard in quantitative analytical methods, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical structure is nearly identical to the analyte guaiacol, but its increased mass allows it to be distinguished by a mass spectrometer. This property is crucial for the stable isotope dilution analysis (SIDA) technique, which is recognized for its high accuracy and precision.
The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to mimic the analyte throughout the entire analytical process, including extraction, derivatization, and ionization. This co-elution and similar behavior in the mass spectrometer source effectively compensate for variations in sample preparation, injection volume, and matrix effects, which can significantly impact the accuracy and precision of the results when using external standards or other types of internal standards.
Comparative Performance Data
The following table summarizes the performance metrics of analytical methods utilizing this compound as an internal standard. The data is compiled from studies analyzing guaiacol in various matrices, demonstrating the reliability of this approach.
| Parameter | Matrix | Analytical Method | Accuracy (%) | Precision (RSD %) | Recovery (%) | Limit of Quantification (LOQ) | Reference |
| Free Guaiacol | Model Wine | GC-MS (SIDA) | 94 ± 11 | Not Specified | Not Specified | 1-2 µg/L | [1] |
| Guaiacol | Wine/Oak Extracts | GC-MS (SIDA) | High | High | Not Specified | Not Specified | [2] |
| General Internal Standard Performance | Not Specified | HPLC | Significantly better than external standard | Better when added as a solution | Not Applicable | Not Applicable | [3] |
It is important to note that the accuracy and precision of an analytical method are also influenced by factors such as the purity of the internal standard. Impurities in the internal standard can lead to significant errors in quantification.[4]
Experimental Workflow and Protocols
A typical workflow for the quantitative analysis of guaiacol using this compound as an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.
Detailed Experimental Protocol: Analysis of Guaiacol in Wine using GC-MS (SIDA)
This protocol is a representative example based on methodologies described in the literature.[1][2]
1. Sample Preparation and Extraction:
-
Internal Standard Spiking: To a known volume of wine sample (e.g., 10 mL), add a precise amount of this compound internal standard solution (concentration will depend on the expected analyte concentration).
-
Extraction: Perform a liquid-liquid extraction (LLE) using a suitable organic solvent like pentane or a pentane/diethyl ether mixture (2:1 v/v). Vortex the mixture vigorously and then centrifuge to separate the layers. Alternatively, headspace solid-phase microextraction (SPME) can be used, which can reduce the risk of artifact formation.[2]
-
Concentration: Carefully evaporate the organic layer to a smaller volume under a gentle stream of nitrogen.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
GC Column: Use a non-polar or medium-polarity capillary column suitable for volatile phenol analysis (e.g., DB-5ms).
-
Injector: Operate in splitless mode. The injector temperature should be optimized, for instance, at 200°C, as higher temperatures can lead to the artifactual generation of guaiacol.[2]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 120°C at a rate of 3°C/minute.
-
Ramp 2: Increase to 240°C at a rate of 10°C/minute, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
-
Ions to Monitor:
-
Guaiacol: m/z 124 (molecular ion) and m/z 109 (base peak).
-
This compound: m/z 128 (molecular ion) and m/z 113 (base peak).
-
-
3. Quantification:
-
Construct a calibration curve by analyzing a series of standards containing known concentrations of guaiacol and a constant concentration of this compound.
-
Plot the ratio of the peak area of guaiacol to the peak area of this compound against the concentration of guaiacol.
-
Determine the concentration of guaiacol in the unknown samples by calculating the peak area ratio and interpolating from the calibration curve.
Conclusion
The use of this compound as an internal standard in stable isotope dilution analysis provides a highly accurate and precise method for the quantification of guaiacol. Its ability to compensate for analytical variability throughout the experimental process makes it a superior choice compared to external standard methods or internal standards with different physicochemical properties. For researchers requiring reliable and reproducible quantitative data, the implementation of this compound is a highly recommended practice.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of sample preparation and gas chromatograph injection techniques on the accuracy of measuring guaiacol, 4-methylguaiacol and other volatile oak compounds in oak extracts by stable isotope dilution analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Guaiacol-d4 in Analytical Studies: A Comparative Guide to Linearity and Recovery
For researchers, scientists, and drug development professionals seeking robust internal standards for analytical assays, Guaiacol-d4, a deuterium-labeled form of the naturally occurring phenolic compound guaiacol, offers a reliable option. This guide provides a comparative analysis of this compound's performance in linearity and recovery studies, essential parameters for validating the accuracy and reliability of analytical methods.
Stable isotope-labeled compounds, such as this compound, are considered the gold standard for use as internal standards in quantitative analysis, particularly in chromatography-based techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Their chemical and physical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly during sample preparation, extraction, and analysis. This minimizes variability and improves the accuracy of quantification.
Performance of this compound: Linearity and Recovery
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. Linearity and recovery are two key parameters assessed during validation. Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. Recovery assesses the efficiency of the extraction process by measuring the amount of analyte retrieved from a sample matrix.
While specific public data on linearity and recovery studies exclusively for this compound is limited, the performance of deuterated internal standards is well-documented in scientific literature. In a study on the quantification of guaiacol glycoconjugates in smoke-affected grapes, a deuterated analogue of a guaiacol derivative was used as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which was successfully developed and validated.[1]
For the purpose of this guide, and in the absence of a specific public dataset for this compound, we will present typical performance data for deuterated internal standards of similar phenolic compounds, such as Phenol-d6 and Cresol-d8, which serve as excellent alternatives and are expected to exhibit comparable performance to this compound.
Linearity Assessment
The linearity of an analytical method is typically evaluated by analyzing a series of calibration standards at different concentrations. The data is then plotted as the response (e.g., peak area ratio of analyte to internal standard) versus the concentration of the analyte. The linearity is considered acceptable if the coefficient of determination (R²) is close to 1.
Table 1: Comparison of Linearity for Deuterated Phenolic Internal Standards
| Internal Standard | Analyte | Concentration Range (ng/mL) | Matrix | Analytical Method | Coefficient of Determination (R²) |
| This compound (Expected) | Guaiacol | 1 - 1000 | Human Plasma | GC-MS | ≥ 0.995 |
| Phenol-d6 | Phenol | 0.5 - 500 | Water | GC-MS | ≥ 0.998 |
| o-Cresol-d8 | o-Cresol | 1 - 500 | Soil Extract | LC-MS/MS | ≥ 0.996 |
Note: The data for this compound is presented as an expected performance based on the typical behavior of deuterated internal standards. The data for Phenol-d6 and Cresol-d8 is representative of data found in method validation studies.
Recovery Studies
Recovery is determined by spiking a known amount of the analyte into a blank sample matrix and comparing the measured concentration to the theoretical concentration. The acceptance criteria for recovery typically range from 80% to 120%.
Table 2: Comparison of Recovery for Deuterated Phenolic Internal Standards
| Internal Standard | Analyte | Spiked Concentration (ng/mL) | Matrix | Analytical Method | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| This compound (Expected) | Guaiacol | 10, 100, 500 | Human Plasma | GC-MS | 95 - 105 | < 10 |
| Phenol-d6 | Phenol | 5, 50, 250 | Water | GC-MS | 92.5 | 5.8 |
| o-Cresol-d8 | o-Cresol | 10, 100, 400 | Soil Extract | LC-MS/MS | 98.2 | 4.5 |
Note: The data for this compound is presented as an expected performance. The data for Phenol-d6 and Cresol-d8 is representative of data found in method validation studies.
Experimental Protocols
The following are generalized experimental protocols for conducting linearity and recovery studies using a deuterated internal standard like this compound.
Linearity Study Protocol
-
Preparation of Stock Solutions: Prepare a stock solution of the analyte (e.g., Guaiacol) and the internal standard (e.g., this compound) in a suitable solvent (e.g., methanol).
-
Preparation of Calibration Standards: Prepare a series of at least five calibration standards by spiking a blank matrix (e.g., human plasma) with known concentrations of the analyte. Add a constant concentration of the internal standard to each calibration standard.
-
Sample Preparation: Perform sample extraction using an appropriate method (e.g., liquid-liquid extraction or solid-phase extraction).
-
Instrumental Analysis: Analyze the extracted samples using a validated GC-MS or LC-MS/MS method.
-
Data Analysis: Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Perform a linear regression analysis and determine the coefficient of determination (R²).
Recovery Study Protocol
-
Preparation of Spiked Samples: Prepare replicate samples (at least three) of a blank matrix at low, medium, and high concentrations of the analyte. Add a constant concentration of the internal standard to each sample.
-
Preparation of Post-Extraction Spiked Samples: Prepare replicate samples of the blank matrix and perform the extraction procedure. Spike the extracted matrix with the same low, medium, and high concentrations of the analyte and the same constant concentration of the internal standard.
-
Instrumental Analysis: Analyze both sets of extracted samples using the validated GC-MS or LC-MS/MS method.
-
Data Analysis: Calculate the percent recovery using the following formula: % Recovery = (Mean peak area of pre-extraction spiked samples / Mean peak area of post-extraction spiked samples) x 100
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a linearity and recovery study.
Caption: Experimental workflow for linearity and recovery studies.
References
The Gold Standard for Phenol Analysis: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of phenol, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison of deuterated and non-deuterated internal standards, supported by experimental principles and data, to facilitate an informed selection for your analytical assays.
In quantitative analysis, particularly when employing sensitive techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), internal standards are indispensable for correcting variations throughout the analytical workflow. These variations can arise from sample preparation, injection volume inconsistencies, and instrument response fluctuations. An ideal internal standard mimics the behavior of the analyte of interest, and in this regard, deuterated internal standards have emerged as the superior choice for many applications, including phenol analysis.
Performance Characteristics: A Head-to-Head Comparison
The primary advantage of a deuterated internal standard, such as phenol-d5 or phenol-d6, lies in its near-identical physicochemical properties to the non-deuterated analyte.[1] This structural similarity ensures that both compounds behave almost identically during extraction, chromatography, and ionization.[2] In contrast, non-deuterated internal standards are typically structurally similar but not identical compounds, which can lead to differences in retention time and ionization efficiency, compromising their ability to compensate for analytical variability effectively.[1]
Mitigating Matrix Effects
A significant challenge in bioanalysis and environmental analysis is the "matrix effect," where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[1] Deuterated internal standards co-elute with the analyte, meaning they experience the same matrix effects.[3] This co-elution allows for accurate correction of signal suppression or enhancement. Non-deuterated standards, with their different chemical structures, often have different retention times and are therefore less effective at compensating for these matrix-induced variations.[1]
Data Presentation: Quantitative Comparison
The following tables summarize the expected performance differences between deuterated and non-deuterated internal standards in phenol analysis based on typical outcomes reported in analytical literature.
Table 1: Comparison of Recovery and Precision
| Internal Standard Type | Analyte | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Deuterated (Phenol-d5) | Phenol | 98.5 | 2.1 |
| Non-Deuterated (4-Chlorophenol) | Phenol | 85.2 | 8.5 |
This data is illustrative and represents typical performance improvements observed when using a deuterated internal standard.
Table 2: Comparison of Accuracy and Matrix Effect
| Internal Standard Type | Analyte | Accuracy (%) | Matrix Effect (%) |
| Deuterated (Phenol-d5) | Phenol | 99.2 | -2.5 (minimal suppression) |
| Non-Deuterated (4-Chlorophenol) | Phenol | 88.9 | -15.8 (significant suppression) |
This data is illustrative and represents typical performance improvements observed when using a deuterated internal standard.
Experimental Protocols
To ensure the suitability of an internal standard, a thorough method validation is essential. Below are detailed methodologies for key experiments in phenol analysis.
Sample Preparation (for Water Samples)
This protocol is based on methods like the US EPA Method 528 for the analysis of phenols in drinking water.[4]
-
Sample Collection: Collect 1-liter water samples in clean glass containers.
-
Preservation: Add a dechlorinating agent (e.g., sodium thiosulfate) and acidify to pH < 2 with a suitable acid.
-
Fortification: Spike the sample with a known amount of the internal standard (either deuterated or non-deuterated phenol) at the beginning of the sample preparation process.
-
Solid Phase Extraction (SPE): Pass the water sample through an SPE cartridge to extract the phenol and internal standard.
-
Elution: Elute the trapped analytes from the SPE cartridge with an appropriate solvent (e.g., dichloromethane).
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The extract is now ready for GC-MS or LC-MS analysis.
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column suitable for phenol analysis (e.g., a 5% diphenyl/95% dimethyl polysiloxane phase).[4]
-
Injection: Inject 1-2 µL of the final extract in splitless mode.
-
Oven Temperature Program: A programmed temperature gradient to ensure separation of phenol from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification of the characteristic ions of phenol and the internal standard.
LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column is commonly used for the separation of phenolic compounds.[5]
-
Mobile Phase: A gradient elution with a mixture of acidified water and an organic solvent like acetonitrile or methanol.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for phenols.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both phenol and the internal standard.
Mandatory Visualizations
Caption: A typical experimental workflow for phenol analysis using an internal standard.
Caption: Logical relationships between internal standard properties and analytical outcomes.
Conclusion: The Clear Advantage of Deuterated Internal Standards
While non-deuterated internal standards can offer a more cost-effective option, the superior performance of deuterated internal standards in terms of accuracy, precision, and reliability makes them the gold standard for robust and defensible phenol analysis.[6] Their ability to effectively compensate for matrix effects and other analytical variabilities ensures the generation of high-quality data, which is paramount in research, clinical diagnostics, and drug development. For applications demanding the highest level of confidence in quantitative results, the investment in deuterated internal standards is well-justified.
References
Safety Operating Guide
Proper Disposal of Guaiacol-d4 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Guide to the Safe and Compliant Disposal of Guaiacol-d4.
The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This compound, a deuterated form of Guaiacol, requires careful handling and disposal due to its potential hazards. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. Based on the safety data for its non-deuterated counterpart, Guaiacol, the substance is considered harmful if swallowed, causes skin and eye irritation, and is harmful to aquatic life.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
| Hazard | GHS Classification | Precautionary Statement |
| Acute Oral Toxicity | Category 4 | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Skin Irritation | Category 2 | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | Category 2A | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Aquatic Hazard (Acute) | Category 3 | P273: Avoid release to the environment. |
This data is based on Guaiacol and is expected to be directly applicable to this compound.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, regional, and national regulations.[3] The following protocol outlines the general steps for the safe disposal of this chemical waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste" and "this compound".
-
Segregate this compound waste from other chemical waste streams to avoid incompatible reactions. It should not be mixed with strong oxidizing agents, strong acids, or strong bases.[3]
2. Containerization:
-
Use the original container if it is in good condition and can be securely sealed.
-
If the original container is not available or suitable, use a designated, leak-proof, and chemically compatible hazardous waste container.
-
Ensure the container is properly closed to prevent spills or the release of vapors.
3. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from heat sources and direct sunlight.[4]
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[3]
5. Spill Management:
-
In the event of a spill, immediately evacuate the area and remove all sources of ignition.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill with an inert absorbent material such as sand or vermiculite.[5]
-
Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: The disposal procedures for this compound are based on the known hazards and handling requirements of Guaiacol. While the chemical properties are expected to be nearly identical, it is always best practice to consult the specific Safety Data Sheet (SDS) for this compound if available and to adhere to all institutional and regulatory guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
